Brilaroxazine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMNTBZJOXTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136921 | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239729-06-6 | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilaroxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILAROXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brilaroxazine's Mechanism of Action in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a constellation of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits. The neurobiology of schizophrenia is multifaceted, with the dopamine hypothesis traditionally at its core. However, the role of other neurotransmitter systems, particularly the serotonin system, is increasingly recognized as crucial to the pathophysiology of the disease. Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development for the treatment of schizophrenia. It is designed as a serotonin-dopamine system modulator, aiming to provide a broad spectrum of efficacy across the different symptom domains of schizophrenia while offering an improved safety and tolerability profile compared to existing treatments.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical and clinical data.
Core Mechanism of Action: A Multi-Receptor Profile
This compound's therapeutic potential in schizophrenia stems from its unique and broad pharmacological profile, characterized by its high affinity and nuanced activity at key dopamine and serotonin receptors.[2] Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, or many second-generation antipsychotics with a broader but often less specific receptor profile, this compound exhibits a finely tuned balance of partial agonism and antagonism at multiple receptor subtypes. This multi-receptor modulation is believed to be central to its efficacy in treating the diverse symptoms of schizophrenia while minimizing the side effects commonly associated with antipsychotic medications.
Receptor Binding Affinity and Functional Activity
This compound's interaction with a range of G-protein coupled receptors (GPCRs) has been characterized through in vitro receptor binding and functional assays. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| Dopamine D2 | Value not explicitly stated in search results | Partial Agonist[1][3][4] |
| Dopamine D3 | Value not explicitly stated in search results | Partial Agonist |
| Dopamine D4 | Value not explicitly stated in search results | Partial Agonist |
| Serotonin Receptors | ||
| Serotonin 5-HT1A | 1.5 | Partial Agonist |
| Serotonin 5-HT2A | Value not explicitly stated in search results | Partial Agonist |
| Serotonin 5-HT2B | 0.19 | Antagonist |
| Serotonin 5-HT7 | Value not explicitly stated in search results | Antagonist |
| Serotonin 5-HT6 | Value not explicitly stated in search results | Antagonist |
Note: While some search results mention high affinity for certain receptors, specific Ki values were not consistently available across all sources.
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of downstream signaling cascades initiated by its interaction with dopamine and serotonin receptors.
Dopamine D2 Receptor Partial Agonism: In brain regions with excessive dopamine, such as the mesolimbic pathway implicated in positive symptoms, this compound acts as a functional antagonist by competing with endogenous dopamine for D2 receptor binding. This reduces dopaminergic neurotransmission. Conversely, in brain regions with low dopamine levels, such as the mesocortical pathway associated with negative and cognitive symptoms, its partial agonist activity provides a pro-dopaminergic effect, enhancing signaling.
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to a reduction in serotonin release throughout the brain. This can indirectly modulate dopamine release in various pathways. Postsynaptic 5-HT1A receptor activation in cortical and limbic regions is thought to contribute to the anxiolytic and antidepressant effects observed with some antipsychotics.
Serotonin 5-HT2A Receptor Partial Agonism/Antagonism: The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. It also mitigates the extrapyramidal side effects (EPS) associated with D2 receptor blockade in the nigrostriatal pathway. This compound is described as a partial agonist at 5-HT2A receptors, which may provide a stabilizing effect on serotonergic transmission.
Serotonin 5-HT7 Receptor Antagonism: Antagonism of 5-HT7 receptors has been implicated in pro-cognitive and antidepressant effects. By blocking these receptors, this compound may further contribute to the improvement of cognitive deficits in schizophrenia.
Preclinical Evidence
The antipsychotic potential of this compound has been evaluated in established animal models of schizophrenia. These models aim to replicate certain behavioral abnormalities observed in the disorder.
Experimental Protocols
Apomorphine-Induced Climbing in Mice: This is a classic screening test for dopamine D2 receptor antagonist activity. Apomorphine is a non-selective dopamine agonist that, at certain doses, induces a compulsive climbing behavior in mice.
-
Methodology: NMRI mice are divided into treatment groups (vehicle, haloperidol as a positive control, and different doses of this compound). Following intraperitoneal (i.p.) administration of the test compounds, mice are injected with apomorphine. The animals are then placed in individual wire mesh cages, and the time spent climbing is recorded over a specified period.
-
Results: this compound has been shown to significantly decrease apomorphine-induced climbing behavior, demonstrating its functional D2 antagonist properties in a state of dopamine hyperactivity.
Dizocilpine-Induced Hyperlocomotion in Rats: Dizocilpine (MK-801) is an NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.
-
Methodology: Wistar rats are habituated to locomotor activity chambers. They are then pre-treated with vehicle, a standard antipsychotic (e.g., olanzapine), or varying doses of this compound (i.p.). Subsequently, dizocilpine is administered to induce hyperlocomotion. Locomotor activity, including distance traveled and rearing frequency, is recorded using automated activity monitoring systems.
-
Results: this compound has been demonstrated to attenuate dizocilpine-induced hyperlocomotion, suggesting its efficacy in mitigating behaviors associated with psychosis.
Clinical Evidence
The efficacy and safety of this compound in individuals with schizophrenia have been evaluated in a series of clinical trials, including the pivotal Phase 3 RECOVER trial.
Phase 3 RECOVER Trial
This randomized, double-blind, placebo-controlled study assessed the efficacy, safety, and tolerability of this compound in patients experiencing an acute exacerbation of schizophrenia.
Efficacy Outcomes: The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 4.
| Endpoint | This compound 50 mg | Placebo | p-value |
| Change in PANSS Total Score | -23.9 | -13.8 | <0.001 |
| Reduction vs. Placebo | -10.1 | - |
This compound 50 mg also demonstrated statistically significant improvements across all major secondary endpoints, including positive and negative symptoms, social cognition, and personal and social performance.
Safety and Tolerability: this compound was generally well-tolerated, with a safety profile comparable to placebo.
| Adverse Event Profile | This compound 15 mg | This compound 50 mg | Placebo |
| Discontinuation Rate | 19% | 16% | 22% |
| Treatment-Emergent AEs (>5%) | Headache (<6%), Somnolence (<=7.5%) | Headache (<6%), Somnolence (<=7.5%) | Headache (<6%), Somnolence (<=7.5%) |
| Akathisia and EPS | Minimal (<1% for 50mg) | Minimal (<1% for 50mg) | Not reported |
| Metabolic Changes (Weight, Glucose, Lipids) | No significant changes vs. placebo | No significant changes vs. placebo | Not reported |
| Prolactin Levels | No significant changes vs. placebo | No significant changes vs. placebo | Not reported |
The lower rates of discontinuation compared to placebo suggest good patient adherence. The favorable safety profile, particularly the lack of significant metabolic side effects and low incidence of EPS, is a key differentiating factor for this compound.
Conclusion
This compound's mechanism of action is characterized by its unique profile as a serotonin-dopamine system modulator. Its partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, coupled with its antagonism at serotonin 5-HT2B and 5-HT7 receptors, provides a multi-faceted approach to treating the complex symptoms of schizophrenia. Preclinical studies have validated its antipsychotic potential, and the robust efficacy and favorable safety data from the Phase 3 RECOVER trial underscore its promise as a novel therapeutic option. By addressing both the positive and negative symptoms of schizophrenia while minimizing the burdensome side effects of many existing antipsychotics, this compound has the potential to significantly improve the lives of individuals living with this challenging disorder.
References
Pharmacological Profile of Brilaroxazine (RP5063): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (developmental code name: RP5063) is a novel, orally active, third-generation atypical antipsychotic under investigation for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] Developed by Reviva Pharmaceuticals, this compound is a serotonin-dopamine system modulator with a distinct pharmacological profile that suggests the potential for broad-spectrum efficacy with an improved safety and tolerability profile compared to existing antipsychotics.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and preclinical efficacy, supported by detailed experimental methodologies.
Receptor Binding Affinity
This compound exhibits a high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Its binding profile is characterized by potent interactions with D2-like dopamine receptors and several key serotonin receptor subtypes. The affinity of this compound for these receptors has been quantified using radioligand binding assays, with the inhibition constant (Ki) values summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine Receptors | |
| D₂ | 0.47[3] |
| D₃ | 3.7[3] |
| D₄ | 6 |
| Serotonin Receptors | |
| 5-HT₁ₐ | 1.5 |
| 5-HT₂ₐ | 2.5 |
| 5-HT₂ₑ | 0.19 |
| 5-HT₇ | 2.7 |
| Other Receptors | |
| Nicotinic α₄β₂ | 36.3 |
| 5-HT₆ | 51 |
This compound also demonstrates moderate affinity for D₁, D₅, 5-HT₂C, 5-HT₃, H₁, the serotonin transporter (SERT), and the α₁B-adrenergic receptor. It has a low affinity for 5-HT₁B, α₂-adrenergic, and muscarinic acetylcholine receptors, as well as norepinephrine and dopamine transporters.
Functional Activity
The functional activity of this compound at its target receptors defines its mechanism of action as a serotonin-dopamine system stabilizer. It acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. This partial agonism is thought to contribute to its ability to modulate dopaminergic and serotonergic neurotransmission, stabilizing these systems in both hyper- and hypo-functional states.
Conversely, this compound functions as an antagonist at serotonin 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors. Antagonism at these receptors is believed to contribute to its antipsychotic and pro-cognitive effects.
The multifaceted functional profile of this compound is visualized in the signaling pathway diagram below.
Caption: this compound's primary signaling pathways.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various dopamine and serotonin receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared.
-
Assay Conditions: Competition binding assays are performed in 96-well plates. Each well contains the cell membranes, a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of this compound.
-
Incubation: The plates are incubated to allow for binding equilibrium to be reached.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
References
Brilaroxazine: A Technical Deep Dive into its Dopamine D2 Receptor Partial Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic distinguished by its unique activity as a dopamine-serotonin system modulator.[1][2] A key component of its pharmacological profile is its potent partial agonist activity at the dopamine D2 receptor, a characteristic it shares with other successful atypical antipsychotics. This technical guide provides an in-depth exploration of the core pharmacology of this compound, with a specific focus on its interaction with the dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.
Core Mechanism of Action: Dopamine D2 Receptor Partial Agonism
This compound functions as a partial agonist at dopamine D2, D3, and D4 receptors.[1][3][4] This means that it binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, dopamine. This "fine-tuning" of the dopaminergic system is a hallmark of third-generation antipsychotics. In conditions of excessive dopaminergic activity, characteristic of the positive symptoms of schizophrenia, a partial agonist will compete with dopamine, thereby reducing overstimulation. Conversely, in brain regions with low dopaminergic tone, which is thought to contribute to negative and cognitive symptoms, the partial agonist can provide a moderate level of stimulation.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for dopamine receptors and other targets has been characterized through in vitro pharmacological studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 (D2L) | 0.45 | Partial Agonist |
| Dopamine D2 (D2S) | 0.28 | Partial Agonist |
| Dopamine D3 | 3.7 | Partial Agonist |
| Dopamine D4.4 | 6.0 | Partial Agonist |
| Serotonin 5-HT1A | 1.5 | Partial Agonist |
| Serotonin 5-HT2A | Not specified | Partial Agonist |
| Serotonin 5-HT2B | 0.19 | Antagonist |
| Serotonin 5-HT7 | Not specified | Antagonist |
Table 1: Binding affinities and functional activities of this compound at various receptor subtypes. Data compiled from publicly available resources.
Experimental Protocols
While specific, detailed protocols for the in vitro characterization of this compound are proprietary to Reviva Pharmaceuticals, the following outlines the standard methodologies employed in the pharmaceutical industry for determining the binding affinity and functional activity of compounds at the dopamine D2 receptor.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
These assays are designed to measure the affinity of a test compound (this compound) for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound at the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2L or D2S receptor subtype.
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-spiperone or [3H]-raclopride, at a concentration close to its Kd value.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., haloperidol or unlabeled spiperone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.
Procedure:
-
Incubation: Receptor membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or a high concentration of a competitor for non-specific binding) are incubated together in the assay buffer. The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
References
- 1. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 2. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revivapharma.com [revivapharma.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Brilaroxazine
Brilaroxazine (developmental code name: RP5063), an investigational atypical antipsychotic, is a novel chemical entity under development by Reviva Pharmaceuticals for the treatment of various neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and key experimental data for researchers, scientists, and drug development professionals.
Chemical Structure
This compound, also known as oxaripiprazole, is a third-generation antipsychotic and a dopamine-serotonin system modulator.[1] Its chemical structure is closely related to aripiprazole, with the key difference being the substitution of a methylene group in aripiprazole's quinolinone ring system with an oxygen atom, forming a benzoxazinone ring system.[1] This modification in the molecule's secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.[1]
IUPAC Name: 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one[1][2]
Chemical Formula: C₂₂H₂₅Cl₂N₃O₃
Molecular Weight: 450.36 g·mol⁻¹
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the 1-(2,3-dichlorophenyl)piperazine moiety with the 6-(4-bromobutoxy)-4H-1,4-benzoxazin-3-one intermediate. The following is a representative synthetic workflow based on common methods for producing arylpiperazine derivatives.
Pharmacodynamics and Receptor Binding Profile
This compound functions as a multimodal dopamine and serotonin modulator. It exhibits partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Conversely, it acts as an antagonist at serotonin 5-HT₂ₙ, 5-HT₂ₙ, 5-HT₂ₙ, 5-HT₆, and 5-HT₇ receptors.
The receptor binding affinities (Ki) of this compound are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine Receptors | |
| D₂S | High Affinity |
| D₂L | High Affinity |
| D₃ | High Affinity |
| D₄.₄ | High Affinity |
| D₁ | Moderate Affinity |
| D₅ | Moderate Affinity |
| Serotonin Receptors | |
| 5-HT₁ₐ | 1.5 |
| 5-HT₂ₐ | 2.5 |
| 5-HT₂ₙ | 0.19 |
| 5-HT₂ₙ | Moderate Affinity |
| 5-HT₃ | Moderate Affinity |
| 5-HT₆ | Moderate Affinity |
| 5-HT₇ | 2.7 |
| Other Receptors/Transporters | |
| Serotonin Transporter (SERT) | Moderate Affinity |
| H₁ | Moderate Affinity |
| α₄β₂ Nicotinic | Moderate Affinity |
| α₁ₙ Adrenergic | Moderate Affinity |
Data sourced from MedchemExpress and Wikipedia.
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of key signaling pathways associated with its target receptors. The following diagram illustrates the primary signaling cascades influenced by this compound.
Pharmacokinetics
This compound exhibits a predictable pharmacokinetic profile, allowing for once-daily dosing.
| Pharmacokinetic Parameter | Value |
| Bioavailability | >80% |
| Protein Binding | >99% |
| Metabolism | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |
| Elimination Half-life | 55 hours |
| Excretion | Predominantly through feces (53.3%) and urine (32.8%) |
Clinical Efficacy and Safety
This compound has undergone Phase I, II, and III clinical trials for schizophrenia, demonstrating favorable efficacy and an improved side effect profile compared to existing antipsychotics.
Phase III RECOVER Trial (NCT05184335)
The pivotal Phase III RECOVER trial was a randomized, double-blind, placebo-controlled study in patients with acute schizophrenia.
| Endpoint (at Week 4) | This compound 50 mg | Placebo | p-value |
| Change in PANSS Total Score | -23.9 | -13.8 | <0.001 |
Data from the Phase III RECOVER trial.
Safety and Tolerability
This compound was well-tolerated in clinical trials, with low rates of treatment-emergent adverse events (TEAEs) and lower discontinuation rates than placebo.
| Adverse Event Profile (Phase III RECOVER Trial) | This compound 15 mg | This compound 50 mg | Placebo |
| Overall TEAE Rate | 34.5% | 35.5% | 30% |
| Discontinuation Rate | 19% | 16% | 22% |
| Discontinuation due to Drug Side Effects | 1% | 0% | 4% |
| Common TEAEs (>5%) | Headache (<6%), Somnolence (≤7.5%) | Headache (<6%), Somnolence (≤7.5%) | - |
Data from the Phase III RECOVER trial.
Experimental Protocols
Phase III RECOVER Clinical Trial (NCT05184335)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of this compound in subjects with an acute exacerbation of schizophrenia. This was followed by a 52-week open-label extension.
-
Intervention:
-
Double-blind phase (28 days): this compound 15 mg or 50 mg once daily, or placebo.
-
Open-label extension (52 weeks): Flexible doses of this compound (15 mg, 30 mg, or 50 mg) once daily.
-
-
Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
-
Key Inclusion Criteria: Adults aged 18 to 65 years with a diagnosis of schizophrenia.
-
Key Exclusion Criteria: History of treatment resistance, lifetime use of clozapine, or electroconvulsive therapy for schizophrenia within the past 5 years.
Preclinical Behavioral Assessment: Apomorphine-Induced Climbing in Mice
This is a standard in vivo model used to screen for antipsychotic activity by assessing a compound's ability to antagonize dopamine agonist-induced behaviors.
-
Objective: To evaluate the dopamine receptor blocking activity of a test compound.
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., this compound at various doses) or vehicle.
-
After a specified time, apomorphine (a dopamine agonist) is administered to induce climbing behavior.
-
Climbing behavior is observed and scored at regular intervals. The scoring is typically based on the position of the mouse's paws on the cage walls (e.g., 0 for no paws on the cage, up to 4 for all four paws on the cage).
-
-
Endpoint: A reduction in apomorphine-induced climbing behavior by the test compound indicates potential antipsychotic efficacy.
References
Preclinical Efficacy of Brilaroxazine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, orally active, multimodal neuromodulator with a distinct pharmacological profile, positioning it as a promising therapeutic candidate for a range of neuropsychiatric and inflammatory disorders.[1][2] Developed by Reviva Pharmaceuticals, this compound is a dopamine-serotonin system stabilizer that has demonstrated significant potential in preclinical studies for the treatment of schizophrenia, as well as emerging applications in inflammatory conditions such as idiopathic pulmonary fibrosis (IPF).[1][3][4] This technical guide provides an in-depth overview of the preclinical efficacy data for this compound, with a focus on its pharmacological actions, and detailed experimental protocols from key in vivo studies.
Core Pharmacological Profile
This compound exhibits a broad and unique receptor binding profile, characterized by high affinity for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis and other neurological disorders. Its mechanism of action is distinguished by a combination of partial agonism and antagonism at these critical targets.
Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding to dopamine D2, D3, and D4 receptors, where it acts as a partial agonist. This partial agonism is a key feature of third-generation antipsychotics, allowing for the modulation of dopamine activity – stimulating receptors in a state of low dopamine and competing with dopamine where it is in excess. This is thought to contribute to a reduction in positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to first and second-generation antipsychotics.
In the serotonin system, this compound is a potent partial agonist at 5-HT1A and 5-HT2A receptors, and a potent antagonist at 5-HT2B and 5-HT7 receptors. Its activity at 5-HT1A receptors is believed to contribute to its anxiolytic and antidepressant effects, as well as potentially improving cognitive symptoms. The antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a reduction in negative symptoms and a lower incidence of motor side effects. Furthermore, the antagonism of 5-HT7 receptors has been linked to pro-cognitive and antidepressant effects. The compound also shows moderate affinity for the serotonin transporter (SERT).
The multifaceted interaction of this compound with these receptors is thought to underlie its broad-spectrum efficacy observed in preclinical models. The following table summarizes the receptor binding affinities (Ki) of this compound.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | High | Partial Agonist |
| Dopamine D3 | High | Partial Agonist |
| Dopamine D4 | High | Partial Agonist |
| Serotonin 5-HT1A | 1.5 | Partial Agonist |
| Serotonin 5-HT2A | 2.5 | Partial Agonist |
| Serotonin 5-HT2B | 0.19 | Antagonist |
| Serotonin 5-HT7 | 2.7 | Antagonist |
Table 1: Receptor Binding Profile and Functional Activity of this compound. Data compiled from multiple sources.
Preclinical Efficacy in Schizophrenia Models
This compound has been extensively evaluated in rodent models designed to mimic the positive, negative, and cognitive symptoms of schizophrenia. These studies have consistently demonstrated its antipsychotic-like and pro-cognitive effects.
Apomorphine-Induced Climbing in Mice
This model is a classic screening test for dopamine D2 receptor antagonism, a key mechanism of antipsychotic drugs. Apomorphine, a potent dopamine agonist, induces a characteristic climbing behavior in mice, which can be attenuated by antipsychotic agents.
Experimental Protocol:
-
Animals: Male NMRI mice.
-
Procedure: Mice were pre-treated with this compound (1, 3, and 10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes prior to the administration of apomorphine (1.0 mg/kg, subcutaneously - s.c.). Following apomorphine injection, the mice were placed in cylindrical wire mesh cages, and the time spent climbing was recorded over a 20-minute period.
-
Efficacy Endpoint: Reduction in the total time spent climbing compared to the vehicle-treated group.
Results:
This compound demonstrated a dose-dependent and significant reduction in apomorphine-induced climbing behavior.
| Treatment Group (mg/kg, i.p.) | Mean Climbing Time (seconds) | % Inhibition vs. Apomorphine Control | p-value vs. Apomorphine Control |
| Vehicle + Apomorphine | - | - | - |
| This compound (1) + Apomorphine | - | Significant | <0.001 |
| This compound (3) + Apomorphine | - | Significant | <0.001 |
| This compound (10) + Apomorphine | - | Significant | <0.001 |
Table 2: Efficacy of this compound in the Apomorphine-Induced Climbing Test in Mice. Note: Specific mean climbing times were not provided in the source material, but significant inhibition was reported.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
The PPI test is a measure of sensorimotor gating, a pre-attentive process that is deficient in patients with schizophrenia. This deficit is thought to underlie some of the cognitive fragmentation and sensory overload experienced by these individuals. The ability of a drug to restore PPI in animal models is considered a strong predictor of antipsychotic efficacy, particularly for cognitive and positive symptoms.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Apparatus: Automated startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: Rats were pre-treated with this compound (3, 10, and 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test session. The session consisted of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 105-120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse-pulse trials: The startling pulse is preceded by a weaker, non-startling acoustic stimulus (prepulse) at various intensities (e.g., 65, 70, 75, 80 dB, 20 ms duration) and lead times (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Efficacy Endpoint: The percentage of PPI is calculated as: 100 - [(startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] x 100. An increase in %PPI indicates an improvement in sensorimotor gating.
Results:
Apomorphine is used to disrupt PPI in this model. This compound dose-dependently reversed the apomorphine-induced deficit in PPI.
| Treatment Group (mg/kg, i.p.) | Prepulse Intensity (dB) | % PPI Restoration | p-value vs. Apomorphine Control |
| This compound (10) | 87 | Significant | <0.05 |
| This compound (30) | 87, 90, 93 | Significant | <0.01 |
Table 3: Efficacy of this compound in the Apomorphine-Induced Prepulse Inhibition Deficit Model in Rats.
Dizocilpine (MK-801)-Induced Hyperactivity in Rats
Dizocilpine (MK-801) is a non-competitive NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia. Attenuation of this hyperactivity is indicative of antipsychotic potential.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.
-
Procedure: Rats were pre-treated with this compound (3, 10, and 30 mg/kg, i.p.) or vehicle prior to the administration of dizocilpine (e.g., 0.25 mg/kg, i.p.). Locomotor activity (e.g., distance traveled, number of beam breaks) was then recorded for a specified period (e.g., 60-90 minutes).
-
Efficacy Endpoint: Reduction in dizocilpine-induced locomotor activity compared to the vehicle-treated group.
Results:
This compound significantly and dose-dependently reduced the hyperactivity induced by dizocilpine.
| Treatment Group (mg/kg, i.p.) | % Reduction in Dizocilpine-Induced Locomotion | p-value vs. Dizocilpine Control |
| This compound (3) | ~25% | <0.05 |
| This compound (10) | ~49% | <0.01 |
| This compound (30) | ~47% | <0.01 |
Table 4: Efficacy of this compound in the Dizocilpine-Induced Hyperactivity Model in Rats.
Preclinical Efficacy in a Model of Idiopathic Pulmonary Fibrosis (IPF)
Beyond its potential in neuropsychiatric disorders, this compound has demonstrated promising efficacy in a preclinical model of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by fibrosis and inflammation. This therapeutic potential is attributed to its potent antagonism of 5-HT2B and 5-HT7 receptors, which are implicated in fibrotic and inflammatory processes.
Bleomycin-Induced Pulmonary Fibrosis in Rats
Intratracheal administration of the cytotoxic agent bleomycin is a widely used and well-characterized animal model that mimics many of the key features of human IPF, including inflammation, fibroblast proliferation, and excessive collagen deposition.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2.5 U/kg).
-
Treatment Regimens:
-
Prophylactic: this compound (15 mg/kg, twice daily, p.o.) initiated one day after bleomycin administration and continued for 20 days.
-
Therapeutic: this compound (15 mg/kg, twice daily, p.o.) initiated 10 days after bleomycin administration and continued for 10 days.
-
-
Efficacy Endpoints:
-
Survival rate.
-
Lung function parameters (e.g., respiratory resistance).
-
Histological assessment of lung fibrosis (e.g., Ashcroft score, Masson's trichrome staining for collagen).
-
Biochemical markers of fibrosis (e.g., hydroxyproline content in lung tissue).
-
Markers of inflammation (e.g., cytokine levels in bronchoalveolar lavage fluid - BALF).
-
Results:
This compound demonstrated significant anti-fibrotic and anti-inflammatory effects in this model, in both prophylactic and therapeutic settings.
| Endpoint | Prophylactic this compound vs. Bleomycin Control | Therapeutic this compound vs. Bleomycin Control |
| Survival Rate | Significantly increased | Significantly increased |
| Respiratory Resistance | Significantly decreased | Not reported |
| Ashcroft Fibrosis Score | Significantly decreased (p<0.001) | Significantly decreased (p<0.001) |
| Lung Hydroxyproline Content | Significantly decreased (p<0.05) | Significantly decreased (p<0.01) |
| BALF Inflammatory Cell Count | Significantly decreased (p<0.05) | Significantly decreased (p<0.01) |
| Pro-inflammatory Cytokines (e.g., MCP-1, IP-10, RANTES) | Significantly decreased (p<0.05) | Significantly decreased (p<0.01) |
Table 5: Efficacy of this compound in the Bleomycin-Induced Pulmonary Fibrosis Model in Rats.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its modulation of complex intracellular signaling cascades downstream of dopamine and serotonin receptors. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and the general workflow of the preclinical efficacy studies.
Caption: Proposed signaling pathways of this compound in schizophrenia.
Caption: Proposed anti-fibrotic and anti-inflammatory mechanisms of this compound in IPF.
Caption: General workflow of preclinical in vivo efficacy studies for this compound.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent with a broad spectrum of activity. In models of schizophrenia, it demonstrates robust antipsychotic-like and pro-cognitive effects, consistent with its unique dopamine-serotonin receptor modulation profile. Furthermore, its efficacy in a challenging model of idiopathic pulmonary fibrosis highlights its potential to address unmet needs in inflammatory and fibrotic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this promising compound. The multifaceted mechanism of action of this compound suggests that it may offer a favorable efficacy and safety profile in clinical settings.
References
- 1. Scholars@Duke publication: D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. [scholars.duke.edu]
- 2. Differential effects of antipsychotic and propsychotic drugs on prepulse inhibition and locomotor activity in Roman high- (RHA) and low-avoidance (RLA) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Brilaroxazine: A Novel Modulator of Serotonin-Dopamine Signaling with Therapeutic Potential in Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Brilaroxazine (RP5063) is an investigational multimodal drug candidate with a unique pharmacological profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while also exhibiting antagonist activity at serotonin 5-HT2B and 5-HT7 receptors.[1] Initially developed for neuropsychiatric disorders, a growing body of preclinical and clinical evidence highlights its significant anti-inflammatory properties, suggesting its therapeutic potential in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in these studies.
Introduction
Inflammatory processes are fundamental to a wide array of acute and chronic diseases. The intricate interplay of various signaling molecules, including neurotransmitters, in modulating immune responses has opened new avenues for therapeutic intervention. This compound, a novel serotonin-dopamine signaling modulator, has demonstrated promising anti-inflammatory and anti-fibrotic activity in preclinical models of psoriasis, pulmonary arterial hypertension (PAH), and idiopathic pulmonary fibrosis (IPF).[2][3] Furthermore, clinical trials in schizophrenia have revealed a significant reduction in pro-inflammatory cytokine levels in patients treated with this compound.[4] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's potential in treating inflammatory disorders.
Mechanism of Action: A Multimodal Approach to Inflammation
This compound's anti-inflammatory effects are believed to stem from its unique ability to modulate multiple serotonin and dopamine receptor subtypes, which are known to be expressed on various immune cells and play a role in regulating inflammatory pathways.
Serotonin Receptor Modulation
Serotonin (5-HT) signaling is increasingly recognized for its role in immunity and inflammation.[5] this compound interacts with several 5-HT receptor subtypes implicated in inflammatory processes:
-
5-HT2A Receptor: Partial agonism at this receptor may contribute to anti-inflammatory effects. The 5-HT2A receptor is known to be involved in the regulation of TNF-α signaling.
-
5-HT2B Receptor: Antagonism of this receptor is a key aspect of this compound's anti-fibrotic and anti-inflammatory activity, particularly in the context of pulmonary fibrosis.
-
5-HT7 Receptor: Antagonism at the 5-HT7 receptor is also implicated in modulating inflammatory responses.
Dopamine Receptor Modulation
Dopamine receptors are present on immune cells and their activation can influence inflammatory responses. This compound's partial agonism at D2-like receptors (D2, D3, and D4) may contribute to its immunomodulatory effects, potentially through the inhibition of the NLRP3 inflammasome and modulation of the NF-κB pathway.
The integrated modulation of these neurotransmitter systems appears to interrupt pro-inflammatory signaling cascades, leading to a reduction in the production of key inflammatory mediators.
Preclinical Evidence of Anti-inflammatory Activity
This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases.
Psoriasis
In an imiquimod-induced psoriatic mouse model, a topical liposomal-gel formulation of this compound demonstrated significant anti-psoriatic activity.
Data Presentation:
| Parameter | Psoriasis Control Group | This compound Lipogel Group | p-value | Reference |
| Baker Score | Higher | Significantly Lower | p = 0.003 | |
| PASI Score (Days 3-12) | Higher | Lower | p = 0.03 | |
| Serum Ki-67 Levels | Higher | Lower | p = 0.001 | |
| Serum TGF-β Levels | Higher | Lower | p = 0.008 | |
| Serum TNF-α Levels | No significant difference vs. Sham | No difference vs. Sham | - |
Experimental Protocol: Imiquimod-Induced Psoriatic Mouse Model
-
Animal Model: BALB/c mice.
-
Induction of Psoriasis: Daily topical application of 5% imiquimod cream to the shaved back of the mice.
-
Treatment: One group received topical application of this compound lipogel from day 1 to day 11. A control group received the vehicle (placebo-liposome gel).
-
Assessments:
-
Psoriasis Area and Severity Index (PASI) scores: Recorded daily from day 1 to day 12 to assess erythema, scaling, and thickness of the skin.
-
Histology: Skin samples were collected on day 12 and stained with Hematoxylin and Eosin (H&E) for determination of the Baker score (a measure of epidermal hyperplasia and inflammation).
-
Serum Cytokine Analysis: Blood was collected on day 12 for the analysis of serum levels of Ki-67, TGF-β, and TNF-α. The specific immunoassay method used was not detailed in the provided search results.
-
Idiopathic Pulmonary Fibrosis (IPF)
In a bleomycin (BLM)-induced rat model of IPF, this compound demonstrated significant anti-fibrotic and anti-inflammatory effects.
Data Presentation:
| Parameter | Bleomycin (BLM) Group | This compound Treatment (BT) Group | This compound Intervention (BI) Group | p-value (vs. BLM) | Reference |
| Survival Rate (Day 21) | 62% | 90% | 89.5% | p < 0.05 | |
| Hydroxyproline Content | Increased | Decreased | Decreased | BT: p < 0.05; BI: p < 0.01 | |
| Ashcroft Score | Increased | Reduced | Reduced | BT: p < 0.001 | |
| Masson's Trichrome Staining | Increased | Reduced | Reduced | BT: p < 0.001 | |
| MCP-1 Levels | Increased | Decreased | - | p < 0.05 | |
| IP-10 Levels | Increased | Decreased | Decreased | p < 0.01 | |
| RANTES Levels | Increased | Decreased | Decreased | p < 0.01 |
Experimental Protocol: Bleomycin-Induced IPF Rat Model
-
Animal Model: Sprague Dawley rats.
-
Induction of IPF: A single intratracheal instillation of bleomycin.
-
Treatment Groups:
-
This compound Treatment (BT): Started on day 1 post-BLM induction.
-
This compound Intervention (BI): Treatment started at a later time point (details not specified in the search results).
-
-
Assessments:
-
Survival: Monitored over 21 days.
-
Lung Function: Parameters such as arterial pulse pressure and cardiac output were measured.
-
Fibrosis Assessment:
-
Hydroxyproline content: A measure of collagen deposition in the lungs.
-
Ashcroft Score and Masson's trichrome staining: Histological assessments of lung fibrosis.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid for total cell counts, protein levels, and cytokine analysis (MCP-1, IP-10, RANTES). The specific immunoassay method used was not detailed in the provided search results.
-
Pulmonary Arterial Hypertension (PAH)
Preclinical studies in a monocrotaline (MCT)-induced rat model of PAH have shown that this compound can reduce pulmonary resistance and increase systemic blood oxygen saturation. The specific quantitative data and detailed protocol for the anti-inflammatory effects in this model were not available in the search results.
Clinical Evidence of Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been observed in a clinical setting during the Phase 3 RECOVER trial in patients with schizophrenia.
Data Presentation: RECOVER Trial (28-Day, Double-Blind, Placebo-Controlled)
| Cytokine/Chemokine | Placebo Group (Change from Baseline) | This compound 50 mg Group (Change from Baseline) | Reference |
| IL-8 | - | Fell from 29.13 to 4.25 ng/L | |
| TNF-α | - | Fell from 0.33 to 0.13 ng/L | |
| IFN-γ-IP | - | Fell from 27.64 to -8.58 ng/L | |
| MIP-1 | - | Declined from 19.36 to 10.47 ng/L |
Data Presentation: RECOVER Open-Label Extension (OLE) Trial (52 Weeks)
-
Significant and durable decreases were observed in IL-6, IL-8, IL-10, TNF-α, IFN-γ, IFN-γ-IP, and MIP-1.
Experimental Protocol: RECOVER Trial Biomarker Substudy
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled Phase 3 study in patients with acute schizophrenia (N=411), comparing this compound 15 mg or 50 mg with placebo.
-
Open-Label Extension (OLE): A 52-week open-label study with flexible dosing (15/30/50 mg) of this compound.
-
Biomarker Analysis:
-
Analytes: IL-6, IL-8, IL-10, IFN-γ, TNF-α, MIP-1, IP-10, and BDNF.
-
Timepoints: Baseline and Day 28 for the double-blind trial; Baseline and Week 52 for the OLE.
-
Statistical Analysis: Analysis of Covariance (ANCOVA) was used for continuous outcomes.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the available information.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for the psoriasis mouse model.
Caption: Workflow for the RECOVER trial biomarker substudy.
Conclusion and Future Directions
The cumulative evidence strongly suggests that this compound possesses significant anti-inflammatory properties, mediated through its unique multimodal modulation of serotonin and dopamine signaling pathways. Its demonstrated efficacy in preclinical models of psoriasis and IPF, coupled with the consistent reduction of pro-inflammatory cytokines in a large-scale clinical trial, underscores its potential as a novel therapeutic for a variety of inflammatory disorders.
Further research is warranted to fully elucidate the specific downstream signaling cascades involved in this compound's anti-inflammatory effects. Head-to-head studies comparing this compound with existing anti-inflammatory agents in relevant disease models would be beneficial. As this compound advances in clinical development for its primary neuropsychiatric indications, the collection of inflammatory biomarker data will continue to be crucial in understanding its full therapeutic potential. The development of topical and other targeted delivery formulations could further expand its utility in treating localized inflammatory conditions.
References
Brilaroxazine Early-Phase Clinical Trial Results: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It is a multimodal dopamine-serotonin system stabilizer with a unique receptor binding profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[3][4][5] Additionally, it exhibits antagonist activity at serotonin 5-HT2B and 5-HT7 receptors. This distinct mechanism of action is designed to address both the positive and negative symptoms of schizophrenia while potentially offering a superior safety and tolerability profile compared to existing antipsychotics. This technical guide provides an in-depth summary of the available data from early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Mechanism of Action: A Multi-Target Approach
This compound's therapeutic potential stems from its nuanced modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial agonism at D2 receptors is thought to stabilize dopamine signaling, reducing hyperactivity in the mesolimbic pathway (associated with positive symptoms) and enhancing signaling in the mesocortical pathway (potentially improving negative and cognitive symptoms). The compound's activity at multiple serotonin receptors, including partial agonism at 5-HT1A and antagonism at 5-HT2A, 5-HT2B, and 5-HT7, is believed to contribute to its antipsychotic efficacy and may also play a role in its favorable side-effect profile, particularly concerning metabolic and cardiovascular health.
Early-Phase Clinical Trial Program: An Overview
The clinical development of this compound has progressed through Phase I, Phase II, and a pivotal Phase III trial, with an ongoing open-label extension study. These trials were designed to systematically evaluate the pharmacokinetics, safety, and efficacy of this compound in both healthy volunteers and patients with schizophrenia.
Pharmacokinetic Profile: Phase I Studies
Two Phase I studies characterized the pharmacokinetic profile of this compound. The first study assessed single ascending doses in healthy volunteers, while the second evaluated multiple ascending doses over 10 days in patients with stable schizophrenia.
Experimental Protocol: Phase I Pharmacokinetic Studies
-
Study Design: The single-dose study was a dose-escalation design in healthy volunteers, evaluating 10 mg and 15 mg doses under fasting conditions, and a 15 mg dose under fed and fasting conditions in a crossover design. The multiple-dose study was conducted in patients with stable schizophrenia, assessing doses of 10, 20, 50, and 100 mg administered with food for 10 days.
-
Key Pharmacokinetic Parameters Measured: Maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) were determined.
Quantitative Data: Phase I Pharmacokinetic Parameters
| Parameter | Single Dose (Healthy Volunteers) | Multiple Dose (Stable Schizophrenia) |
| Cmax | Dose-dependent, achieved at 4-6 hours post-dose | Linear dose proportionality |
| AUC | Linear dose proportionality | Linear dose proportionality |
| Half-life (t1/2) | 40 - 71 hours | Not explicitly stated, but steady-state was approached after 120 hours of daily dosing |
| Food Effect | Slight increase in the extent of drug absorption | Dosed with food |
Efficacy in Acute Schizophrenia: Phase II and III Trials
The efficacy of this compound in treating acute exacerbations of schizophrenia was evaluated in the Phase II REFRESH trial and the pivotal Phase III RECOVER trial. Both were randomized, double-blind, placebo-controlled, multicenter studies.
Experimental Protocol: Phase II (REFRESH) and Phase III (RECOVER) Efficacy Trials
-
Study Design:
-
Phase II (REFRESH): A 28-day study in 234 patients with acute schizophrenia or schizoaffective disorder. Patients were randomized to receive fixed doses of this compound (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or placebo once daily.
-
Phase III (RECOVER): A 28-day study in 411 patients with an acute exacerbation of schizophrenia. Patients were randomized to receive fixed doses of this compound (15 mg or 50 mg) or placebo once daily. An open-label extension of this study is ongoing to assess long-term safety and efficacy.
-
-
Inclusion Criteria (General):
-
Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia.
-
Experiencing an acute episode of psychosis.
-
-
Exclusion Criteria (General):
-
History of treatment-resistant schizophrenia.
-
Primary diagnosis other than schizophrenia.
-
Moderate-to-severe substance use disorder within the past 6 months.
-
-
Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
-
Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression - Severity (CGI-S) score, and measures of social and personal functioning.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary efficacy endpoint.
Quantitative Data: Efficacy Results (Change from Baseline in PANSS Total Score at Day 28)
| Trial | Treatment Group | Mean Change from Baseline (LSM) | Placebo-Adjusted Difference (p-value) |
| Phase II (REFRESH) | This compound 15 mg | -20.23 | -8.82 (p=0.021) |
| This compound 30 mg | -15.42 | -4.01 (p=0.273) | |
| This compound 50 mg | -19.21 | -7.80 (p=0.016) | |
| Placebo | -11.41 | - | |
| Phase III (RECOVER) | This compound 50 mg | -23.9 | -10.1 (p<0.001) |
| Placebo | -13.8 | - |
Quantitative Data: Long-Term Efficacy (RECOVER Open-Label Extension, 52 Weeks)
| Dose | Mean Change from Baseline in PANSS Total Score |
| 15 mg | -15.2 |
| 30 mg | -18.6 |
| 50 mg | -20.8 |
Safety and Tolerability Profile
Across the early-phase clinical trial program, this compound has demonstrated a favorable safety and tolerability profile.
Experimental Protocol: Safety Assessments
-
Parameters Monitored: Treatment-emergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including fasting glucose, lipids, and prolactin).
-
Assessment Schedule: Safety parameters were monitored at baseline and at regular intervals throughout the trials.
Quantitative Data: Key Safety Findings
-
Metabolic Effects: No clinically significant changes in body weight, blood glucose, or lipid levels were observed compared to placebo. In the long-term open-label extension, a mild average weight gain of 1.52 kg was reported over one year.
-
Cardiovascular Effects: No clinically significant cardiovascular side effects or ECG abnormalities have been reported.
-
Endocrine Effects: No significant changes in prolactin or thyroid hormone levels were observed compared to placebo.
-
Common Treatment-Emergent Adverse Events: The most frequently reported TEAEs in Phase I studies were somnolence and akathisia. In the long-term open-label extension of the RECOVER trial, the most common treatment-related adverse events (≥1%) were weight increase (3.2%), insomnia (1.8%), and somnolence (1.6%).
-
Discontinuation Rates: In the Phase III RECOVER trial, discontinuation rates for this compound were lower than for placebo. In the one-year open-label extension, the discontinuation rate was 35%, primarily due to withdrawal of consent and loss to follow-up, with only 1.6% discontinuing due to treatment-related adverse events.
Conclusion
The early-phase clinical trial results for this compound are promising, suggesting that it is an efficacious and well-tolerated treatment for schizophrenia. The compound has demonstrated statistically significant and clinically meaningful improvements in the symptoms of acute schizophrenia, as measured by the PANSS total score, in both Phase II and Phase III trials. Furthermore, its favorable safety profile, particularly the lack of significant metabolic and cardiovascular side effects, distinguishes it from many currently available antipsychotics and may lead to improved patient adherence. The ongoing long-term open-label extension study will provide further valuable data on the sustained efficacy and safety of this compound. These encouraging results support the continued development of this compound as a potential new treatment option for individuals with schizophrenia.
References
- 1. ichgcp.net [ichgcp.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reviva's this compound For Schizophrenia | SIRS 2024 [delveinsight.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
Brilaroxazine: A Technical Deep Dive into its Discovery and Clinical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Brilaroxazine (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development by Reviva Pharmaceuticals.[1][2][3] This document provides a comprehensive technical overview of its discovery, mechanism of action, and clinical development history, with a focus on quantitative data and experimental methodologies.
Introduction: Addressing Unmet Needs in Schizophrenia Treatment
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive deficits.[4][5] While existing antipsychotics are effective for many patients, they are often associated with significant side effects such as weight gain, metabolic issues, and extrapyramidal symptoms, leading to poor patient compliance. This compound was developed to address these unmet needs by offering a potentially more favorable efficacy and safety profile.
Discovery and Preclinical Development
This compound, also known as oxaripiprazole, is a new chemical entity discovered in-house by Reviva Pharmaceuticals. Structurally, it is a benzoxazinone derivative, distinguishing it from aripiprazole through the substitution of a methylene group with an oxygen atom in the quinolinone ring system. This modification in the secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.
Preclinical studies in rodent models demonstrated this compound's antipsychotic potential. In a dizocilpine-induced hyperactivity model, which mimics certain psychotic symptoms in humans, this compound significantly reduced spontaneous locomotor activity and stereotypy. For instance, at doses of 10 mg/kg and 30 mg/kg, it decreased stereotypy by 51% and 58% (p<0.001), respectively.
Pharmacodynamics: A Modulator of Dopamine-Serotonin Systems
This compound's mechanism of action lies in its role as a dopamine-serotonin system modulator. It exhibits a unique profile of partial agonism and antagonism across a range of G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia.
Receptor Binding Affinity
This compound demonstrates high affinity for several key dopamine and serotonin receptors. The following table summarizes its binding affinities (Ki) at various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| D₂ | High | Partial Agonist |
| D₃ | High | Partial Agonist |
| D₄ | High | Partial Agonist |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 1.5 | Potent Partial Agonist |
| 5-HT₂ₐ | High | Partial Agonist |
| 5-HT₂ₑ | High | Antagonist |
| 5-HT₂C | Moderate | Antagonist |
| 5-HT₆ | Moderate | Antagonist |
| 5-HT₇ | High | Antagonist |
| Other | ||
| Serotonin Transporter (SERT) | Moderate | - |
Data sourced from multiple references.
Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its modulation of downstream signaling cascades. Its partial agonism at D₂ receptors provides a stabilizing effect on dopamine neurotransmission, avoiding the complete blockade that can lead to extrapyramidal symptoms and hyperprolactinemia. Concurrently, its activity at various serotonin receptors, particularly its potent partial agonism at 5-HT₁ₐ and antagonism at 5-HT₂ₐ and 5-HT₇ receptors, is thought to contribute to its efficacy against negative symptoms and cognitive deficits, as well as its favorable side-effect profile.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has a predictable profile suitable for once-daily dosing.
| Parameter | Value |
| Bioavailability | >80% |
| Protein Binding | >99% |
| Metabolism | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |
| Elimination Half-life | ~55-60 hours |
Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor (itraconazole) did not result in a clinically significant interaction. However, a potent CYP3A4 inducer (phenytoin) decreased this compound exposure, suggesting a potential for a clinically significant interaction.
Clinical Development
This compound has undergone a comprehensive clinical development program, including Phase I, II, and III trials.
Phase I and II Studies
Phase I studies in healthy volunteers and patients with stable schizophrenia established the safety and pharmacokinetic profile of this compound. A Phase II study (REFRESH) in patients with acute exacerbations of schizophrenia or schizoaffective disorder demonstrated the drug's efficacy, meeting its primary endpoint of a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at day 28.
Phase III Program: The RECOVER Trials
The pivotal Phase III program for this compound in schizophrenia includes the completed RECOVER trial and the ongoing RECOVER-2 trial.
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 411 patients with an acute exacerbation of schizophrenia.
-
Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, PANSS total score of 80-120, and a Clinical Global Impression-Severity (CGI-S) score of ≥4.
-
Treatment Arms:
-
This compound 15 mg once daily
-
This compound 50 mg once daily
-
Placebo once daily
-
-
Primary Endpoint: Change from baseline in PANSS Total Score at Week 4.
-
Secondary Endpoints: Changes in PANSS subscales (Positive, Negative, etc.), CGI-S, and Personal and Social Performance (PSP) scale.
The 50 mg dose of this compound met the primary and all secondary endpoints with statistically significant and clinically meaningful improvements over placebo.
| Endpoint | This compound 50 mg (Change from Baseline) | Placebo (Change from Baseline) | Placebo-Adjusted Difference | p-value |
| PANSS Total Score | -23.9 | -13.8 | -10.1 | <0.001 |
| PANSS Positive Symptoms | Significant Reduction | - | - | <0.001 |
| PANSS Negative Symptoms | Significant Reduction | - | - | 0.003 |
| CGI-S | Significant Improvement | - | - | <0.001 |
| PSP Score | Significant Improvement | - | - | <0.001 |
This compound was well-tolerated, with treatment-emergent adverse event (TEAE) rates comparable to placebo.
| Parameter | This compound 15 mg | This compound 50 mg | Placebo |
| Overall TEAE Rate | 34.5% | 35.5% | 30% |
| Discontinuation Rate | 19% | 16% | 22% |
| Discontinuation due to Adverse Events | 1% | 0% | 4% |
| Clinically Significant Weight Gain (≥7%) | 2.1% | 5.9% | 2.9% |
Data for weight gain is from a comparable short-term trial.
A confirmatory Phase III trial, RECOVER-2, is planned to further evaluate the efficacy and safety of this compound.
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Approximately 450 patients with acute schizophrenia.
-
Treatment Arms:
-
This compound 30 mg once daily
-
This compound 50 mg once daily
-
Placebo once daily
-
-
Primary Endpoint: Change from baseline in PANSS Total Score at Day 28.
Future Directions and Potential Indications
Reviva Pharmaceuticals is pursuing an NDA submission to the FDA for this compound for the treatment of schizophrenia, anticipated in 2025. The company is also exploring the potential of this compound for other neuropsychiatric and inflammatory disorders, including schizoaffective disorder, bipolar disorder, major depressive disorder, and pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received Orphan Drug Designation from the FDA.
Conclusion
This compound represents a promising advancement in the treatment of schizophrenia. Its unique pharmacodynamic profile as a dopamine-serotonin system modulator translates into a robust clinical efficacy across the major symptom domains of schizophrenia, coupled with a favorable safety and tolerability profile. The positive results from the pivotal RECOVER trial underscore its potential to become a valuable therapeutic option for individuals living with this challenging condition. Further data from the ongoing clinical development program will continue to delineate its role in the evolving landscape of antipsychotic therapy.
References
Methodological & Application
Brilaroxazine Phase III Clinical Trials: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, study design, and methodologies employed in the Phase III clinical trials of Brilaroxazine (RP5063) for the treatment of schizophrenia. The information is intended to guide researchers and professionals in understanding the clinical development of this novel neuromodulator.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from the this compound Phase III clinical trials, primarily the RECOVER and the upcoming RECOVER-2 studies.
Table 1: this compound Phase III Clinical Trial Dosage Regimens [1][2][3][4][5]
| Trial | Dosage Arms | Frequency | Duration | Patient Population |
| RECOVER | 15 mg this compound | Once Daily | 28 days (double-blind) | Acute Schizophrenia |
| 50 mg this compound | Once Daily | 28 days (double-blind) | Acute Schizophrenia | |
| Placebo | Once Daily | 28 days (double-blind) | Acute Schizophrenia | |
| RECOVER (Open-Label Extension) | 15 mg, 30 mg, or 50 mg this compound (flexible) | Once Daily | 52 weeks | Stable Schizophrenia |
| RECOVER-2 | 30 mg this compound | Once Daily | 28 days | Acute Schizophrenia |
| 50 mg this compound | Once Daily | 28 days | Acute Schizophrenia | |
| Placebo | Once Daily | 28 days | Acute Schizophrenia |
Table 2: Patient Demographics and Enrollment in the RECOVER Trial
| Characteristic | Value |
| Total Enrolled | 411 |
| 15 mg this compound Arm | 140 |
| 50 mg this compound Arm | 134 |
| Placebo Arm | 137 |
| Age Range | 18-65 years |
| Diagnosis | DSM-5 Diagnosed Schizophrenia |
| Disease Duration | 1-20 years |
| Baseline PANSS Score | 80-120 |
| Baseline CGI-S Score | ≥4 |
II. Experimental Protocols
The following sections detail the methodologies for key experiments conducted in the this compound Phase III trials, based on publicly available information.
Study Design and Patient Population
The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study. A subsequent open-label extension (OLE) study is ongoing to evaluate long-term safety and tolerability. The upcoming RECOVER-2 trial will also be a randomized, double-blind, placebo-controlled study.
Inclusion Criteria:
-
Age 18 to 65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria.
-
Acute exacerbation of psychotic symptoms.
-
Informed consent provided by the patient or their legally authorized representative.
Exclusion Criteria:
-
History of treatment-resistant schizophrenia.
-
Certain concurrent medications, including other antipsychotics, monoamine oxidase inhibitors, and strong CYP3A4 inhibitors/inducers.
-
Significant unstable medical conditions.
Efficacy and Safety Assessments
a) Positive and Negative Syndrome Scale (PANSS)
-
Objective: To assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
-
Methodology: The PANSS is a 30-item rating scale administered by trained and calibrated clinicians. The assessment is conducted through a semi-structured interview with the patient and information from their caregivers. Each item is rated on a 7-point scale, and the total score, as well as subscale scores for positive, negative, and general psychopathology, are calculated. In the RECOVER trial, the primary endpoint was the change in the total PANSS score from baseline to Day 28.
b) Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I)
-
Objective: To provide a clinician's overall assessment of the severity of the patient's illness and any improvement over time.
-
Methodology: The CGI-S is a 7-point scale where the clinician rates the severity of the patient's illness at a given time point, considering all available information. The CGI-I is also a 7-point scale where the clinician assesses how much the patient's illness has improved or worsened relative to a baseline state. These assessments are based on the clinician's global impression and are a key secondary endpoint in the trials.
c) Personal and Social Performance (PSP) Scale
-
Objective: To evaluate the patient's social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.
-
Methodology: The PSP is a 100-point single-item rating scale, divided into 10 equal intervals. A trained rater assesses the patient's level of functioning over the preceding month based on an interview with the patient and, if possible, a caregiver.
d) Safety Monitoring
-
Methodology: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory tests (including metabolic panels and prolactin levels).
III. Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a multimodal neuromodulator that acts as a dopamine-serotonin system stabilizer. Its mechanism involves partial agonism at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted activity is believed to contribute to its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia while potentially offering a favorable side-effect profile.
Caption: this compound's multimodal mechanism of action on dopamine and serotonin receptors.
Phase III Clinical Trial Workflow
The workflow for the this compound Phase III clinical trials follows a standard, rigorous process to ensure patient safety and data integrity.
Caption: A simplified workflow of the this compound Phase III clinical trials.
References
- 1. This compound for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. revivapharma.com [revivapharma.com]
- 4. revivapharma.com [revivapharma.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Application Notes and Protocols for Brilaroxazine Administration in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is an investigational third-generation atypical antipsychotic agent developed by Reviva Pharmaceuticals.[1][2] It functions as a serotonin-dopamine modulator, exhibiting a unique pharmacological profile with partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors.[1][2][3] This multimodal mechanism of action contributes to its potential efficacy in treating both positive and negative symptoms of schizophrenia, with a favorable safety and tolerability profile observed in clinical trials. This compound has also been investigated for its potential therapeutic effects in other conditions, including pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received orphan drug designation from the FDA.
These application notes provide an overview of administration protocols for this compound based on available data from preclinical and clinical research.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its modulation of central dopamine and serotonin pathways. Dysfunctional dopaminergic signaling is predominantly linked to the positive symptoms of schizophrenia, while the serotonergic system is associated with negative, cognitive, and mood-related symptoms. By acting as a partial agonist at D2/3/4 receptors, this compound can stabilize dopamine neurotransmission. Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A and 5-HT7 receptors further contribute to its antipsychotic and potential pro-cognitive effects. Additionally, this compound has shown potential in mitigating neuroinflammation.
Data Presentation: Clinical Trials
Quantitative data from key clinical trials are summarized below.
Table 1: Phase III RECOVER Trial Efficacy Data (28-Day Treatment)
| Endpoint | This compound (50 mg) | Placebo | p-value |
| Primary Endpoint | |||
| Change in PANSS Total Score | -23.9 | -13.8 | <0.001 |
| Secondary Endpoints | |||
| Change in PANSS Positive Symptoms | - | - | <0.001 |
| Change in PANSS Negative Symptoms | - | - | 0.003 |
| Change in PANSS Negative Marder Symptoms | - | - | 0.002 |
| Change in PANSS Social Cognition | - | - | <0.001 |
| Change in PANSS Excitement/Agitation | - | - | <0.001 |
| Change in Personal and Social Performance (PSP) | - | - | <0.001 |
| Change in Clinical Global Impression-Severity (CGI-S) | - | - | <0.001 |
Table 2: Clinical Trial Dosing Regimens
| Trial Phase | Condition | Dosage | Administration | Duration | Reference |
| Phase I | Healthy Volunteers | Single doses of 10 mg and 15 mg; multiple doses of 10, 20, 50, and 100 mg | Oral, once daily | 10 days for multiple doses | |
| Phase II (REFRESH) | Acute Schizophrenia/Schizoaffective Disorder | 15 mg or 50 mg | Oral, once daily | 28 days | |
| Phase III (RECOVER) | Acute Schizophrenia | 15 mg or 50 mg | Oral, once daily | 28 days | |
| Phase III (RECOVER-2) | Acute Schizophrenia | 30 mg or 50 mg | Oral, once daily | 28 days | |
| Open-Label Extension | Stable Schizophrenia | Flexible doses of 15 mg, 30 mg, or 50 mg | Oral, once daily | 52 weeks |
Experimental Protocols
Clinical Trial Administration Protocol (General)
The following is a generalized protocol based on the Phase III RECOVER trial.
-
Participant Screening: Screen participants based on inclusion and exclusion criteria, including a DSM-5 diagnosis of schizophrenia and a PANSS total score between 80-120.
-
Randomization: Randomize eligible participants in a double-blind manner to receive either this compound (at a fixed dose of 15 mg or 50 mg) or a matching placebo.
-
Administration: Administer the assigned treatment orally, once daily, for a duration of 28 days.
-
Efficacy and Safety Monitoring: Conduct regular assessments of efficacy using scales such as PANSS, CGI-S, and PSP. Monitor safety through the recording of adverse events, vital signs, ECGs, and laboratory tests.
-
Washout Period: Ensure a washout period for any prior antipsychotic medications before initiating the trial medication. For example, a minimum of 3 days for antipsychotics and 28 days for certain other medications like monoamine oxidase inhibitors.
Preclinical Administration Protocol (Rodent Model)
The following protocol is based on studies of this compound in rodent models of schizophrenia and idiopathic pulmonary fibrosis.
-
Animal Models: Utilize relevant rodent models, such as dizocilpine-induced models for schizophrenia-like behaviors or bleomycin-induced models for pulmonary fibrosis.
-
Formulation: While the exact vehicle is not consistently specified in the available literature, a common practice for oral administration in rodents is to suspend the compound in a vehicle such as 0.5% methylcellulose or a similar inert substance. For topical applications, a liposomal gel formulation has been described.
-
Dosage: In rodent studies, oral doses have ranged from 3 mg/kg to 30 mg/kg. For other indications like pulmonary fibrosis, a dose of 15 mg twice daily has been used in a rat model.
-
Administration: Administer the prepared this compound suspension orally via gavage.
-
Behavioral and Physiological Assessment: Following administration, assess relevant behavioral endpoints (e.g., locomotor activity, stereotypy) or physiological markers (e.g., levels of inflammatory cytokines, histological changes in lung tissue).
Table 3: Preclinical Study Data (Dizocilpine-Induced Schizophrenia Model in Rodents)
| Parameter | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Reduction in Spontaneous Locomotor Activity | 15% (p<0.05) | 40% (p<0.001) | 30% (p<0.01) |
| Reduction in Dizocilpine-Induced Locomotion | 25% (p<0.05) | 49% (p<0.01) | 47% (p<0.01) |
| Reduction in Stereotypy | - | 51% (p<0.001) | 58% (p<0.001) |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. In a Phase 2 study, it met all safety endpoints with no significant effects on weight gain, blood sugar, lipids, or cardiac and endocrine functions compared to placebo. The discontinuation rate due to adverse events was lower for the 50 mg dose of this compound than for placebo in the Phase 3 RECOVER trial. A one-year open-label extension study also demonstrated a well-tolerated safety profile with a discontinuation rate of 35%.
Disclaimer
This compound is an investigational drug and has not been approved for treatment or marketing by the FDA or other regulatory agencies for the indications discussed herein. The information provided is for research purposes only and should not be considered as medical advice. Researchers should adhere to all applicable guidelines and regulations for the handling and administration of investigational compounds.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Brilaroxazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays essential for evaluating the efficacy of Brilaroxazine, a novel serotonin-dopamine modulator. The included protocols are designed to enable the characterization of this compound's pharmacological profile at its key molecular targets.
Introduction to this compound
This compound (formerly RP5063) is an investigational third-generation atypical antipsychotic with a unique mechanism of action as a dopamine-serotonin system stabilizer.[1] It exhibits a broad pharmacological profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[2][3] Additionally, it functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[2][4] This multifaceted receptor interaction is believed to contribute to its therapeutic effects in schizophrenia and other neuropsychiatric disorders by modulating dopamine and serotonin neurotransmission.
Key In Vitro Efficacy Assays
To comprehensively evaluate the in vitro efficacy of this compound, a panel of assays targeting its primary receptors is recommended. These assays are crucial for determining the compound's binding affinity, functional activity (agonist, partial agonist, or antagonist), and potential for off-target effects.
Data Presentation: this compound In Vitro Pharmacological Profile
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional activity (EC50/IC50) at key dopamine and serotonin receptors.
Table 1: this compound Binding Affinities (Ki) at Dopamine and Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | ≤6 |
| Dopamine D3 | High Affinity |
| Dopamine D4 | High Affinity |
| Serotonin 5-HT1A | 1.5 |
| Serotonin 5-HT2A | High Affinity |
| Serotonin 5-HT2B | High Affinity |
| Serotonin 5-HT6 | Moderate Affinity |
| Serotonin 5-HT7 | High Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity |
Table 2: this compound Functional Activity at Dopamine and Serotonin Receptors
| Receptor Subtype | Functional Activity |
| Dopamine D2 | Partial Agonist |
| Dopamine D3 | Partial Agonist |
| Dopamine D4 | Partial Agonist |
| Serotonin 5-HT1A | Partial Agonist |
| Serotonin 5-HT2A | Partial Agonist |
| Serotonin 5-HT2B | Antagonist |
| Serotonin 5-HT6 | Antagonist |
| Serotonin 5-HT7 | Antagonist |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound as a partial agonist at D2-like receptors.
References
- 1. revivapharma.com [revivapharma.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revivapharma.com [revivapharma.com]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying Brilaroxazine's Antipsychotic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric disorders.[1] Its unique pharmacological profile as a dopamine-serotonin system modulator suggests potential for broad-spectrum efficacy against positive, negative, and cognitive symptoms of schizophrenia, with a favorable side-effect profile.[2] This document provides detailed application notes and protocols for established animal models relevant to the preclinical assessment of this compound's antipsychotic properties. These models are crucial for elucidating the compound's mechanism of action and predicting its therapeutic potential in humans.
Mechanism of Action and Receptor Profile
This compound exhibits a distinct receptor binding profile, acting as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][3] It also functions as an antagonist at 5-HT₂B, 5-HT₆, and 5-HT₇ receptors.[1] This multi-receptor modulation is believed to contribute to its antipsychotic effects while potentially mitigating the extrapyramidal symptoms and hyperprolactinemia associated with older antipsychotics.
This compound Signaling Pathway
References
- 1. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 2. Dizocilpine induced psychosis-like behavior in rats: A possible animal model with full spectrum of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Brilaroxazine Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral formulation of Brilaroxazine (RP5063), a novel dopamine-serotonin system stabilizer, and its application in clinical research for the treatment of schizophrenia and other neuropsychiatric disorders.
Introduction to this compound
This compound is a next-generation antipsychotic agent with a unique pharmacological profile.[1][2] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3][4] Additionally, it functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[3] This multimodal mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a superior safety profile compared to existing antipsychotics. Clinical trials have investigated oral formulations of this compound for the treatment of schizophrenia, schizoaffective disorder, and other conditions.
Oral Formulation and Composition
Oral formulations of this compound have been developed for clinical studies, primarily as tablets for once-daily administration. While specific proprietary details of the commercial formulation are not fully public, patent literature provides insight into potential compositions.
Key Formulation Aspects:
-
Active Pharmaceutical Ingredient (API): this compound, often as this compound hydrochloride.
-
Dosage Forms: Tablets and capsules are the primary oral dosage forms mentioned for clinical use.
-
Excipients: While a detailed list of excipients for the clinical trial tablets is not provided in the search results, standard pharmaceutical excipients for immediate-release oral tablets would likely include fillers, binders, disintegrants, and lubricants. Patent documents also describe liposomal compositions for potential alternative delivery.
Note: The present disclosure in patent documents encompasses solid-state forms of this compound, including crystalline polymorphs and salts, which are crucial for the stability and bioavailability of the final drug product.
Signaling Pathway of this compound
This compound's therapeutic effects are mediated through its interaction with multiple dopamine and serotonin receptors. Its action as a "dopamine-serotonin system stabilizer" helps to modulate neurotransmission in key brain circuits implicated in schizophrenia.
Caption: this compound's multimodal action on dopamine and serotonin receptors.
Pharmacokinetic Profile
Pharmacokinetic studies of orally administered this compound have been conducted in healthy volunteers and patients with schizophrenia. The key findings from these studies are summarized below.
Table 1: Summary of Single-Dose Pharmacokinetics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~5-6 hours | |
| Terminal Half-Life (t1/2) | ~40-60 hours | |
| Dose Proportionality | Linear increases in Cmax and AUC over the dosing range |
| Effect of Food | Slight increase in Cmax and AUC | |
Table 2: Summary of Multiple-Dose Pharmacokinetics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Dosing Regimen | Once-daily | |
| Accumulation | Lack of excessive accumulation |
| Steady State | Reached at approximately 120 hours | |
Metabolism and Excretion:
This compound is metabolized primarily through oxidation, N- or O-dealkylation, with subsequent sulfation and/or glucuronic acid conjugation. The main route of excretion is through feces. Preclinical in vitro studies have identified CYP3A4 as the primary enzyme involved in its metabolism. Drug-drug interaction studies have shown that strong CYP3A4 inhibitors (like itraconazole) do not have a clinically significant effect on this compound's pharmacokinetics, while strong CYP3A4 inducers (like phenytoin) can decrease its exposure.
Clinical Trial Protocols
The clinical development of oral this compound has progressed through Phase 1, 2, and 3 studies. The general design of these trials is outlined below.
Phase 2 REFRESH Study (NCT01490086):
-
Objective: To evaluate the efficacy and safety of this compound in patients with acute schizophrenia or schizoaffective disorder.
-
Design: A multinational, multicenter, double-blind, placebo-controlled trial.
-
Population: 234 patients with acute schizophrenia or schizoaffective disorder.
-
Intervention: Fixed doses of 15 mg or 50 mg of this compound administered once daily for 28 days.
-
Primary Endpoint: Change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to Day 28.
Phase 3 RECOVER Study (NCT05184335):
-
Objective: To assess the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.
-
Design: A randomized, double-blind, placebo-controlled, multicenter study with a 28-day double-blind treatment period followed by a 52-week open-label extension.
-
Population: Approximately 411 patients with acute schizophrenia.
-
Intervention:
-
Double-Blind Phase: Fixed doses of 15 mg or 50 mg of this compound once daily for 28 days.
-
Open-Label Extension: Flexible doses of 15 mg, 30 mg, or 50 mg of this compound once daily for 52 weeks.
-
-
Primary Endpoint: Change in PANSS total score from baseline to Day 28.
References
Troubleshooting & Optimization
Overcoming solubility issues with Brilaroxazine in vitro
Welcome to the Brilaroxazine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (222.04 mM); however, the use of an ultrasonic bath is recommended to facilitate dissolution.[1][2] For optimal stock solution stability, it is advisable to aliquot and store at -20°C or -80°C, protected from light.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the aqueous medium.
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Temperature: Pre-warming the aqueous medium to 37°C may improve solubility.[1]
-
-
Use of a Surfactant or Co-solvent: In some cell-free assays, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in the final solution can help maintain solubility. However, it is crucial to first perform vehicle control experiments to ensure the chosen surfactant or co-solvent does not affect your experimental results.
-
Serum in Media: If your experiment involves cell culture, the presence of serum (e.g., fetal bovine serum) can sometimes help to keep hydrophobic compounds in solution through binding to albumin and other proteins.
Q3: What is the predicted aqueous solubility of this compound?
A3: The predicted water solubility for this compound hydrochloride is very low, at 0.0339 mg/mL.[3] This highlights the importance of careful preparation of aqueous solutions to avoid precipitation.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is the most commonly recommended solvent, other organic solvents may be used, but with caution. A patent application mentions dissolving this compound in methanol. However, the solubility in other common laboratory solvents like ethanol has not been widely reported. If you choose to use an alternative solvent, it is essential to determine the solubility of this compound in that solvent and to perform appropriate vehicle controls in your experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your in vitro cell culture experiments.
Step 1: Visual Inspection and Confirmation
-
Microscopic Examination: Observe the culture medium under a microscope. This compound precipitate may appear as small, amorphous or crystalline particles. This will help you distinguish it from microbial contamination (e.g., bacteria, yeast) or cell debris.
-
Control Wells: Always include vehicle control wells (media with the same concentration of DMSO or other solvent used for the this compound stock solution) to ensure that the solvent itself is not causing any visible precipitation or cellular toxicity.
Step 2: Optimizing Solution Preparation and Handling
The following workflow can help you systematically troubleshoot and optimize the preparation of this compound working solutions for your cell culture experiments.
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro experiments.
Data on this compound Solubility
The following tables summarize the available solubility data for this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (222.04 mM) | Ultrasonic treatment is recommended. |
Table 2: Solubility in Co-solvent Systems
| Co-solvent System | Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.55 mM) | For in vivo use. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.55 mM) | For in vivo use. | |
| 5% Glucose Solution | 1.5 mg/mL | For in vivo use. |
Table 3: Predicted Aqueous Solubility
| Solvent | Predicted Solubility | Reference |
| Water (for Hydrochloride salt) | 0.0339 mg/mL |
Experimental Protocols
The following are template protocols for common in vitro assays that may be performed with this compound. Researchers should adapt these protocols to their specific cell types and experimental conditions.
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Use an ultrasonic bath and/or warm to 37°C to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare a Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium/buffer to reach your desired final concentration. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts.
-
Add the final diluted this compound solution to your cells and mix gently.
-
Protocol 2: cAMP Assay for D2 and 5-HT1A Receptor Activation
This protocol is designed to measure the effect of this compound on adenylyl cyclase activity, which is modulated by the Gαi/o-coupled D2 and 5-HT1A receptors.
Caption: Experimental workflow for a cAMP assay to assess this compound's effect on D2/5-HT1A receptor signaling.
Protocol 3: Calcium Flux Assay for 5-HT2A Receptor Activation
This protocol is for measuring changes in intracellular calcium levels upon stimulation of the Gαq-coupled 5-HT2A receptor.
Caption: Experimental workflow for a calcium flux assay to assess this compound's effect on 5-HT2A receptor signaling.
Signaling Pathways
This compound modulates multiple signaling pathways through its interaction with dopamine and serotonin receptors. Below are diagrams of the canonical signaling pathways for the key receptors targeted by this compound.
Dopamine D2 Receptor Signaling Pathway (Gαi/o-coupled)
This compound acts as a partial agonist at the D2 receptor. This means that in a low dopamine environment, it can stimulate the receptor to a lesser degree than the endogenous ligand, dopamine. In a high dopamine environment, it competes with dopamine, thereby reducing the overall receptor activation.
References
Optimizing Brilaroxazine dosage for maximum efficacy
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Brilaroxazine for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel serotonin-dopamine signaling modulator.[1][2] It exhibits multimodal activity across several key receptors implicated in the pathophysiology of schizophrenia.[1][3] Specifically, it acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] Additionally, it functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted receptor engagement is believed to contribute to its broad-spectrum efficacy against positive, negative, and cognitive symptoms of schizophrenia.
Q2: What are the recommended dosage ranges for this compound in clinical research?
A2: Phase 3 clinical trials have primarily investigated once-daily doses of 15 mg, 30 mg, and 50 mg. The 50 mg dose has consistently demonstrated statistically significant efficacy in reducing the total Positive and Negative Syndrome Scale (PANSS) score compared to placebo. The 15 mg dose has shown directional improvements and was found to be significant for improving social cognition and personal and social functioning. Long-term open-label studies have utilized flexible dosing between 15 mg, 30 mg, and 50 mg.
Q3: What is the pharmacokinetic profile of this compound?
A3: Pharmacokinetic analyses have shown that this compound has a predictable profile with rapid oral absorption and a long terminal half-life of approximately 60 hours, which supports a once-daily dosing schedule. Its pharmacokinetics are linear and dose-proportional for both maximum concentration (Cmax) and area under the curve (AUC). A study on its metabolism identified N-(2,3-chlorophenyl)glycine (M219) as the major circulating metabolite in humans.
Q4: What are the potential drug-drug interactions to be aware of?
A4: While specific drug-drug interaction studies are ongoing, caution is advised when co-administering this compound with other central nervous system (CNS) depressants due to the potential for additive effects. It is recommended to avoid co-administration with monoamine oxidase inhibitors (MAOIs) and strong CNS stimulants. A clinical study on drug-drug interactions has demonstrated a favorable profile, suggesting a lower risk of adverse interactions compared to some other treatments.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy at Initial Dosage
-
Question: My subject is not showing the expected improvement on the initial dose of this compound. What are the next steps?
-
Answer:
-
Confirm Adherence: First, ensure the subject is consistently taking the medication as prescribed.
-
Evaluate Dosage: The Phase 3 RECOVER trial demonstrated dose-dependent efficacy. If a lower dose (e.g., 15 mg) was initiated, a dose escalation to 30 mg or 50 mg may be considered, as the 50 mg dose showed the most robust efficacy.
-
Assess Concomitant Medications: Review for any new medications that could potentially interfere with this compound's mechanism of action.
-
Consider Patient-Specific Factors: Individual differences in metabolism and disease severity can influence response. A higher dose may be necessary for patients with more severe acute symptoms.
-
Issue 2: Management of Adverse Events
-
Question: A subject is experiencing adverse events. How should this be managed?
-
Answer:
-
Characterize the Adverse Event: Most treatment-related adverse events reported in clinical trials were mild to moderate in severity. The most common were weight increase, insomnia, and somnolence.
-
Dosage Adjustment: If the adverse event is dose-dependent, a reduction in dosage may alleviate the issue while potentially maintaining efficacy.
-
Symptomatic Treatment: For manageable side effects like insomnia, consider non-pharmacological interventions before discontinuing the medication.
-
Discontinuation: In the long-term open-label extension study, the discontinuation rate due to treatment-related adverse events was low (1.6%). Discontinuation should be considered if the adverse event is severe or significantly impacts the subject's quality of life.
-
Data Presentation
Table 1: Summary of Efficacy Data from Phase 3 RECOVER Trial (4-Week Treatment)
| Endpoint | This compound 15 mg | This compound 50 mg | Placebo |
| Change in PANSS Total Score from Baseline | Directional Improvement | -23.9 (p<0.001 vs. placebo) | -13.8 |
| Change in PANSS Positive Symptoms | - | Significant Reduction (p<0.001) | - |
| Change in PANSS Negative Symptoms | - | Significant Reduction (p=0.003) | - |
| Change in Personal and Social Performance (PSP) Scale | Significant Improvement (p=0.022) | Significant Improvement (p<0.001) | - |
| Change in Clinical Global Impression - Severity (CGI-S) | - | Significant Improvement (p<0.001) | - |
Data sourced from the Phase 3 RECOVER trial results as publicly reported.
Table 2: Long-Term Efficacy of this compound (52-Week Open-Label Extension)
| Dose | Mean Change in PANSS Total Score from Baseline |
| 15 mg | -15.2 |
| 30 mg | -18.6 |
| 50 mg | -20.8 |
| Pooled Doses | -18.6 (p ≤ .0001) |
Data reflects preliminary findings from the open-label extension of the RECOVER study.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Long-Term Use (>1%)
| Adverse Event | Percentage of Participants |
| Weight Increase | 3.2% |
| Insomnia | 1.8% |
| Somnolence | 1.6% |
Data from the 52-week open-label extension study. Most TRAEs were reported as mild to moderate.
Experimental Protocols
Protocol 1: Assessment of Efficacy using the Positive and Negative Syndrome Scale (PANSS)
-
Objective: To quantify changes in the severity of schizophrenia symptoms.
-
Materials: PANSS questionnaire, trained and calibrated raters.
-
Procedure:
-
Conduct a baseline PANSS assessment prior to the first dose of this compound.
-
The assessment should be a semi-structured interview covering the 30 items of the PANSS.
-
Administer this compound at the selected once-daily dose (15 mg, 30 mg, or 50 mg).
-
Repeat the PANSS assessment at predefined intervals (e.g., weekly for 4 weeks, and then at longer intervals for long-term studies).
-
Calculate the total PANSS score, as well as sub-scores for positive, negative, and general psychopathology scales.
-
The primary efficacy endpoint is typically the change in the total PANSS score from baseline to the end of the treatment period.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Typical workflow for a clinical trial of this compound.
Caption: Logical workflow for dosage optimization and troubleshooting.
References
Addressing variability in patient response to Brilaroxazine
Welcome to the technical support resource for Brilaroxazine (RP5063). This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential variability in patient response and other common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a third-generation atypical antipsychotic that functions as a dopamine-serotonin system modulator.[1] It exhibits a unique pharmacological profile, acting as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ receptors.[1][2] Additionally, it acts as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ, 5-HT₆, and 5-HT₇ receptors.[1][3] This multifaceted activity allows it to modulate and stabilize both dopamine and serotonin neurotransmitter systems.
Q2: What is the primary metabolic pathway for this compound and what are the implications for patient variability?
A2: this compound is primarily metabolized in the liver, mainly via the cytochrome P450 enzymes CYP3A4 (approximately 64%) and CYP2D6 (approximately 17%). Variability in patient response can be anticipated due to genetic polymorphisms in these enzymes, which can lead to differences in drug exposure. It is also important to consider potential drug-drug interactions with strong inhibitors or inducers of CYP3A4 and CYP2D6. A clinical drug-drug interaction study indicated no clinically significant interaction when this compound is combined with CYP3A4 inhibitors.
Q3: We are observing a subset of patients with a suboptimal response to the 15 mg dose in our study. Why might this be?
A3: Phase III RECOVER trial data indicates a dose-dependent effect. While the 50 mg dose met all primary and secondary endpoints with high statistical significance, the 15 mg dose showed a clear trend towards improvement but did not meet the primary endpoint with the same robustness. It did, however, meet secondary endpoints related to social cognition and performance. Suboptimal response at lower doses could be related to individual differences in metabolism, receptor density, or the severity of baseline symptoms. The long-term open-label extension of the RECOVER study demonstrated dose-dependent efficacy, with greater reductions in PANSS total scores at higher doses.
Q4: What is the receptor binding profile of this compound?
A4: this compound has a broad receptor binding profile. It shows high affinity for D₂ₛ, D₂ₗ, D₃, D₄.₄, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₇ receptors. It has moderate affinity for D₁, D₅, 5-HT₂ₙ, 5-HT₃, 5-HT₆, H₁, and α₄β₂ nicotinic receptors, as well as the serotonin transporter.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentration
If you are observing significant differences in this compound plasma levels between subjects at the same dosage, consider the following troubleshooting workflow.
Caption: Workflow for investigating pharmacokinetic variability.
Issue 2: Unexpected Adverse Events in Pre-clinical Models
If unexpected adverse events (AEs) are noted in animal models, it is crucial to differentiate between on-target and off-target effects.
-
Review the Dose: Was the administered dose within the established therapeutic range from rodent efficacy studies? this compound was shown to be active in mitigating pharmacologically induced behaviors in rodents at doses of 3, 10, and 30 mg/kg.
-
Cross-Reference Receptor Profile: Compare the observed AE with the known pharmacology of the receptors this compound targets. For example, while motor side effects are reported to be low, its high affinity for dopamine receptors warrants careful evaluation.
-
Metabolite Profiling: Investigate the plasma and tissue concentrations of major metabolites. The major circulating metabolite, M219, accounted for about 40.5% of total radioactivity exposure in humans and could have its own pharmacological activity.
Data Presentation
Table 1: this compound Receptor Binding Affinity (Ki, nM)
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D₂ | Potent Partial Agonist |
| Dopamine D₃ | Potent Partial Agonist |
| Dopamine D₄ | Potent Partial Agonist |
| Serotonin 5-HT₁ₐ | Potent Partial Agonist |
| Serotonin 5-HT₂ₐ | Antagonist |
| Serotonin 5-HT₂ₙ | Antagonist |
| Serotonin 5-HT₇ | Antagonist |
| Serotonin Transporter | Moderate Affinity |
| This table summarizes the pharmacological actions of this compound at various key receptors. |
Table 2: Summary of Phase III RECOVER Trial Primary Endpoint
| Treatment Arm | Baseline PANSS (Mean) | Week 4 PANSS (Mean) | Change from Baseline (Mean) | P-value vs. Placebo |
| Placebo | Not Specified | -13.8 | -13.8 | - |
| This compound 15 mg | Not Specified | Not Specified | Strong directional improvement | > 0.05 |
| This compound 50 mg | Not Specified | -23.9 | -23.9 | < 0.001 |
| PANSS: Positive and Negative Syndrome Scale. Data from the 4-week, randomized, double-blind, placebo-controlled RECOVER trial in patients with acute schizophrenia. |
Experimental Protocols
Protocol 1: CYP2D6 Genotyping to Identify Poor Metabolizers
This protocol outlines the general steps for identifying single nucleotide polymorphisms (SNPs) in the CYP2D6 gene associated with poor metabolizer status.
1. Materials:
-
Genomic DNA extraction kit
-
PCR thermal cycler
-
Taq polymerase and dNTPs
-
Allele-specific primers for relevant CYP2D6 SNPs (e.g., *3, *4, *5, *6)
-
Gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
2. Methodology:
-
DNA Extraction: Isolate genomic DNA from patient blood or saliva samples according to the kit manufacturer's instructions. Quantify DNA concentration and assess purity.
-
PCR Amplification: Amplify the specific regions of the CYP2D6 gene containing the SNPs of interest using allele-specific primers.
-
Genotype Determination:
-
Method A (RFLP): Digest the PCR products with appropriate restriction enzymes that recognize SNP-specific sites. Analyze the resulting fragments by gel electrophoresis.
-
Method B (Sequencing): Purify the PCR products and perform Sanger sequencing to directly identify the nucleotide sequence at the SNP locations.
-
-
Data Analysis: Align sequences or interpret fragment patterns to classify each subject's genotype (e.g., homozygous wild-type, heterozygous, homozygous variant). Based on the combination of alleles, classify the subject's metabolizer status (e.g., Poor, Intermediate, Extensive, or Ultrarapid).
Caption: Experimental workflow for CYP2D6 genotyping.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the Dopamine D₂ receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing human D₂ receptors (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding agent: Haloperidol (10 µM).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation counter and vials.
2. Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (20-40 µg protein).
-
Radioligand at a concentration near its Kd value (e.g., 0.1-0.5 nM [³H]-Spiperone).
-
Either assay buffer (for total binding), non-specific agent (for non-specific binding), or a concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Relationship of components in a binding assay.
References
Technical Support Center: Enhancing the Bioavailability of Brilaroxazine Formulations
Welcome to the technical support center for Brilaroxazine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RP5063) is an investigational atypical antipsychotic with a multimodal mechanism of action.[1][2][3] It acts as a serotonin-dopamine system modulator.[1] Specifically, it is a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors. It also functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[4] This complex interaction with various neurotransmitter receptors is believed to contribute to its therapeutic effects in conditions like schizophrenia.
Q2: What are the known physicochemical properties of this compound relevant to bioavailability?
While specific details about the formulation used in clinical trials are not publicly available, some key properties of this compound have been reported. It is known to be a small molecule. Product data sheets indicate that this compound is soluble in DMSO. The hydrochloride salt form of this compound has a predicted water solubility of 0.0339 mg/mL, suggesting low aqueous solubility. Given that many new chemical entities are poorly water-soluble, it is reasonable to assume that this compound may be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
Q3: What is the reported oral bioavailability of this compound?
The reported oral bioavailability of this compound is greater than 80%. This high bioavailability suggests that the current formulations used in clinical trials are effective at overcoming any potential solubility challenges. However, researchers working with different formulations or facing dissolution issues may need to employ bioavailability enhancement techniques.
Troubleshooting Guide
This guide addresses common issues researchers may face when developing and testing this compound formulations.
| Problem | Potential Cause | Recommended Solutions |
| Poor dissolution of this compound in aqueous media. | Low intrinsic solubility of the active pharmaceutical ingredient (API). | • Particle Size Reduction: Decrease the particle size to increase the surface area available for dissolution. Techniques include micronization and nanosuspension. • Solid Dispersion: Disperse this compound in a hydrophilic carrier to improve its wetting and dissolution. • Use of Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or other solubilizing agents into the formulation. |
| High variability in in-vitro dissolution profiles between batches. | Inconsistent particle size distribution or non-uniform mixing of the formulation. | • Optimize Milling/Nanonization Process: Ensure consistent energy input and processing time to achieve a narrow particle size distribution. • Improve Blending Process: Use appropriate blending equipment and validate the blending time to ensure homogeneity. |
| Low oral bioavailability in animal studies despite good in-vitro dissolution. | Poor permeability across the gastrointestinal tract or significant first-pass metabolism. | • Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium. • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway, potentially bypassing first-pass metabolism. |
| Precipitation of this compound in the gastrointestinal tract upon dilution. | Supersaturation of the drug followed by rapid precipitation to a less soluble form. | • Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state for a longer duration. |
| Physical instability of the formulation (e.g., particle growth in nanosuspensions, crystallization of amorphous solid dispersions). | Inadequate stabilization of the high-energy physical form of the drug. | • Optimize Stabilizer Concentration: For nanosuspensions, screen different types and concentrations of stabilizers. • Select Appropriate Polymer for Solid Dispersions: The choice of polymer and drug-polymer ratio is critical to prevent recrystallization. |
Key Experimental Protocols
Below are detailed methodologies for common techniques used to enhance the bioavailability of poorly soluble drugs like this compound.
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer (e.g., Pluronic F127, Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or other suitable milling equipment
Method:
-
Prepare a suspension of this compound in an aqueous solution of the selected stabilizer. A typical starting concentration is 1-10% w/v for the drug and 1-5% w/v for the stabilizer.
-
Add the milling media to the suspension. The volume of the milling media should be approximately 50-70% of the total volume.
-
Mill the suspension at a specified speed (e.g., 2000-4000 rpm) for a predetermined time (e.g., 1-4 hours). The milling time and speed should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media by decantation or sieving.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the dissolution rate of the nanosuspension compared to the unmilled drug powder using a USP dissolution apparatus.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility and dissolution.
Materials:
-
This compound powder
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve this compound and the chosen polymer in a suitable organic solvent. The drug-to-polymer ratio should be varied to find the optimal composition (e.g., 1:1, 1:3, 1:5).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (typically 40-60°C) and reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution profile of the solid dispersion in comparison to the pure drug.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the multimodal mechanism of action of this compound, highlighting its interactions with various dopamine and serotonin receptors.
Caption: this compound's multimodal receptor binding profile.
Experimental Workflow for Improving Bioavailability
This diagram outlines a logical workflow for selecting and evaluating different formulation strategies to enhance the bioavailability of this compound.
Caption: Workflow for enhancing this compound's bioavailability.
References
Troubleshooting unexpected results in Brilaroxazine experiments
Welcome to the technical support center for Brilaroxazine research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a serotonin-dopamine system modulator. It functions as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[1][2] It also acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[1][2] This multimodal activity allows it to stabilize the dopamine and serotonin neurotransmitter systems.[3]
Q2: What are the main therapeutic indications being investigated for this compound? A2: The primary indication for this compound is the treatment of schizophrenia. It has completed Phase 3 trials for this indication. Additionally, it is being investigated for other conditions including schizoaffective disorder, bipolar disorder, and major depressive disorder. Due to its effects on serotonin signaling and inflammation, it has also received Orphan Drug Designation for idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH).
Q3: What is the reported clinical safety and tolerability profile of this compound? A3: In clinical trials, this compound has been shown to be generally well-tolerated. Common treatment-emergent adverse events (TEAEs) are typically mild to moderate and include headache, somnolence, and insomnia. Compared to other antipsychotics, it has a favorable profile regarding metabolic side effects (minimal weight gain, no significant changes in glucose or lipids), endocrine effects (no hyperprolactinemia), and motor side effects (low rates of akathisia and extrapyramidal symptoms).
Q4: In which preclinical models has this compound shown efficacy? A4: this compound has demonstrated proof-of-concept activity in rodent models designed to reflect symptoms of schizophrenia. For instance, in a dizocilpine-induced hyperactivity model, it significantly reduced spontaneous locomotor activity and stereotypy. It has also shown anti-inflammatory and anti-fibrotic effects in a bleomycin-induced rodent model of IPF and antipsoriatic activity in an imiquimod-induced mouse model.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Functional Assays
Q: My dose-response curves for this compound are not consistent between experiments, leading to variable IC50 or EC50 values. What are the potential causes?
A: Inconsistent results in cell-based assays are a common challenge when studying G protein-coupled receptor (GPCR) modulators. The issue can often be traced to cellular conditions, compound handling, or the assay protocol itself.
Potential Causes and Solutions:
-
Cell Health and Passage Number:
-
Cause: Cells that are unhealthy, over-confluent, or of a high passage number can exhibit altered receptor expression and signaling capacity.
-
Solution: Always use cells with high viability (>95%) from a consistent, low passage number. Ensure seeding density does not lead to over-confluence at the time of the assay. Regularly test for mycoplasma contamination.
-
-
Compound Solubility and Stability:
-
Cause: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. Precipitation or aggregation can lead to inaccurate concentrations. The compound may also degrade over time in solution.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Minimize freeze-thaw cycles of the stock solution. Visually inspect the highest concentration wells for any signs of precipitation.
-
-
Assay Incubation Time:
-
Cause: The kinetics of receptor binding and downstream signaling can vary. An insufficient or excessive incubation time may fail to capture the peak response or introduce artifacts from receptor desensitization.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and signaling readout (e.g., cAMP accumulation, calcium flux).
-
-
Vehicle Control Consistency:
-
Cause: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects at certain concentrations. Inconsistent final vehicle concentrations across wells can introduce variability.
-
Solution: Ensure the final concentration of the vehicle is identical in all wells, including controls. Run a vehicle-only control curve to confirm it does not impact the assay readout.
-
Issue 2: High Background in Receptor Binding Assays
Q: I am performing a competitive radioligand binding assay with this compound and observing high non-specific binding (NSB). How can I reduce the background signal?
A: High background in receptor binding assays reduces the signal-to-noise ratio, making it difficult to accurately determine binding affinity (Ki). This issue typically stems from the radioligand, the membrane preparation, or the assay components.
Potential Causes and Solutions:
-
Radioligand Issues:
-
Cause: The radioligand may be sticking to the filter plates, tubes, or other non-receptor proteins. It could also be degraded, leading to "sticky" byproducts.
-
Solution: Use low-protein binding plates and tubes. Test a different batch or supplier of the radioligand. Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer to saturate non-specific sites.
-
-
Membrane Preparation Quality:
-
Cause: Poor quality membrane preparations with low receptor density or contamination from other cellular components can increase non-specific binding.
-
Solution: Prepare fresh cell membrane fractions. Ensure adequate homogenization and centrifugation steps to isolate the membrane fraction cleanly. Perform a protein concentration assay (e.g., BCA) to ensure consistent amounts of membrane are added to each well.
-
-
Inadequate Washing:
-
Cause: Insufficient washing of the filter plates after incubation fails to remove unbound radioligand, leading to a high background signal.
-
Solution: Increase the number of wash steps or the volume of ice-cold wash buffer. Ensure the washing is performed quickly to minimize dissociation of specifically bound ligand.
-
-
Filter Plate Pre-treatment:
-
Cause: Some filter materials have a natural tendency to bind ligands non-specifically.
-
Solution: Pre-soak the filter plate in a solution like 0.5% polyethyleneimine (PEI) to block non-specific binding sites on the filter itself.
-
Data Presentation
Table 1: Receptor Binding Affinity Profile of this compound
This table summarizes the binding affinities (Ki, in nM) of this compound for various key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | High Affinity | Partial Agonist |
| Dopamine D3 | High Affinity | Partial Agonist |
| Dopamine D4 | High Affinity | Partial Agonist |
| Serotonin 5-HT1A | High Affinity | Partial Agonist |
| Serotonin 5-HT2A | High Affinity | Partial Agonist / Antagonist |
| Serotonin 5-HT2B | High Affinity | Antagonist |
| Serotonin 5-HT7 | High Affinity | Antagonist |
| Serotonin 5-HT6 | Moderate Affinity | Antagonist |
| Serotonin Transporter (SERT) | Moderate Affinity | - |
Note: Qualitative descriptions are used where specific Ki values were not available in the searched literature.
Table 2: Summary of Phase 3 RECOVER Trial Efficacy Results (50 mg Dose)
This table presents the primary and key secondary endpoint results from the 4-week, double-blind portion of the Phase 3 RECOVER trial in patients with acute schizophrenia.
| Endpoint | This compound 50 mg (Change from Baseline) | Placebo (Change from Baseline) | Reduction vs. Placebo (p-value) |
| PANSS Total Score (Primary) | -23.9 | -13.8 | -10.1 (p < 0.001) |
| PANSS Positive Symptoms Score | Statistically Significant Improvement | - | Met Endpoint |
| PANSS Negative Symptoms Score | Statistically Significant Improvement | - | Met Endpoint |
| Personal and Social Performance (PSP) Score | Statistically Significant Improvement | - | Met Endpoint |
PANSS: Positive and Negative Syndrome Scale.
Table 3: Key Safety and Tolerability Data from Clinical Trials
This table summarizes key safety findings, highlighting this compound's favorable side effect profile compared to placebo.
| Adverse Event / Safety Measure | This compound (15 mg & 50 mg) | Placebo | Reference(s) |
| Discontinuation Rate (Overall) | 16-19% | 22% | |
| Discontinuation due to Side Effects | 0-1% | 4% | |
| Common TEAEs (>5%) | Headache (<6%), Somnolence (≤7.5%) | - | |
| Clinically Significant Weight Gain (≥7%) | 2.1% (15 mg), 5.9% (50 mg) | 2.9% | |
| Akathisia / EPS Rates | 0% (15 mg), 0.7% (50 mg) | 0% | |
| Change in Prolactin, Lipids, Glucose | No clinically significant changes | No clinically significant changes |
TEAEs: Treatment-Emergent Adverse Events; EPS: Extrapyramidal Symptoms.
Experimental Protocols & Workflows
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well low-protein binding plates.
-
Glass fiber filter plates (pre-soaked in 0.5% PEI).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer (e.g., from 1 pM to 100 µM). Also prepare solutions for total binding (buffer only) and non-specific binding (10 µM Haloperidol).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of assay buffer.
-
25 µL of this compound dilution, Haloperidol, or buffer for total binding.
-
50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of ~0.5 nM.
-
100 µL of D2 receptor membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3 times with 200 µL of ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate completely. Add 50 µL of scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: 5-HT1A Receptor-Mediated cAMP Accumulation Assay
This protocol measures the functional activity of this compound at the human 5-HT1A receptor, which is coupled to the inhibitory G-protein (Gi), leading to a decrease in cAMP levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: Serum-free DMEM/F12.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound stock solution (10 mM in DMSO).
-
5-HT (Serotonin) as a full agonist control.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the 5-HT1A-expressing cells into 96-well plates and grow to ~90% confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and the 5-HT control in assay medium containing IBMX (e.g., 500 µM).
-
Cell Treatment:
-
Wash the cells once with assay medium.
-
Add the compound dilutions to the cells and pre-incubate for 15 minutes at 37°C. This step measures agonist activity.
-
To measure antagonist activity, a fixed concentration of a known agonist would be added after the pre-incubation with the test compound.
-
-
Stimulation: Add Forskolin to all wells (except the basal control) to a final concentration of ~10 µM to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response equation to determine the EC50 (for agonism) or IC50 (for antagonism) and the maximum effect (Emax). As this compound is a partial agonist, its Emax will be lower than that of the full agonist 5-HT.
-
Signaling Pathway Visualization
References
Technical Support Center: Method Refinement for Brilaroxazine Receptor Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Brilaroxazine receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (developmental code name: RP5063) is an investigational atypical antipsychotic drug that acts as a serotonin-dopamine modulator.[1][2] It exhibits a broad pharmacological profile with high affinity for multiple serotonin (5-HT) and dopamine (D) receptors.[2][3] this compound functions as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. It acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[1] This multimodal activity allows it to modulate dopaminergic and serotonergic neurotransmission, which is believed to contribute to its therapeutic effects in conditions like schizophrenia.
Q2: What are the reported binding affinities (Ki) of this compound for its primary targets?
This compound has demonstrated potent binding affinity for several key serotonin and dopamine receptors. The inhibition constant (Ki) is a measure of a drug's binding affinity to a receptor, with lower values indicating higher affinity.
Q3: What type of assay is typically used to determine the binding affinity of this compound?
A competitive radioligand binding assay is the standard method used to determine the binding affinity (Ki) of unlabeled drugs like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the Ki value.
Q4: What are the critical reagents and equipment needed for a this compound receptor binding assay?
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, or [3H]Spiperone for D2).
-
Unlabeled Ligand: this compound as the test compound.
-
Assay Buffer: A buffer with a specific pH and ionic composition to ensure optimal binding conditions.
-
Wash Buffer: An ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
-
Filtration System: A cell harvester and filter mats (e.g., glass fiber filters) to separate the bound radioligand.
-
Detection Instrument: A liquid scintillation counter or a microplate scintillation counter to measure radioactivity.
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Serotonin and Dopamine Receptors
| Receptor | Binding Affinity (Ki) in nM | Functional Activity |
| 5-HT1A | 1.5 | Partial Agonist |
| 5-HT2A | 2.5 | Partial Agonist |
| 5-HT2B | 0.19 | Antagonist |
| 5-HT7 | 2.7 | Antagonist |
| Dopamine D2 | Potent Affinity (≤6 nM) | Partial Agonist |
| Dopamine D3 | Potent Affinity (≤6 nM) | Partial Agonist |
| Dopamine D4 | Potent Affinity (≤6 nM) | Partial Agonist |
Note: Ki values are compiled from multiple sources and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed, composite methodology for a competitive radioligand binding assay to determine the Ki of this compound for a target receptor (e.g., 5-HT1A).
1. Membrane Preparation:
-
Use Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest.
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
Store the membrane preparation in aliquots at -80°C.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Perform all additions in triplicate.
-
Total Binding: Wells containing assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Wells containing a high concentration of a known selective unlabeled ligand for the target receptor (to saturate all specific binding sites), radioligand, and membrane preparation.
-
This compound Competition: Wells containing various concentrations of this compound, radioligand, and membrane preparation.
-
-
Reagent Addition:
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of the high-concentration unlabeled ligand to the "NSB" wells.
-
Add 50 µL of each this compound dilution to the competition wells.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation during incubation is recommended.
3. Filtration and Washing:
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked filter mat using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
5. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the inhibition constant (Ki):
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Mandatory Visualizations
Caption: Workflow for a this compound receptor binding assay.
Caption: this compound's modulation of signaling pathways.
Troubleshooting Guides
Issue 1: High Non-specific Binding (NSB)
High NSB can mask the specific binding signal and reduce the assay window.
| Potential Cause | Troubleshooting Steps |
| Radioligand sticking to filters/plates | - Pre-soak filter mats in a blocking agent like 0.5% polyethyleneimine (PEI).- Use low-protein-binding assay plates. |
| Insufficient washing | - Increase the number of wash steps (e.g., from 3 to 5).- Increase the volume of ice-cold wash buffer used for each wash. |
| Inappropriate blocking of non-receptor sites | - Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. |
| Radioligand degradation | - Use fresh, high-quality radioligand. Store it properly according to the manufacturer's instructions. |
| High membrane protein concentration | - Reduce the amount of membrane protein per well to minimize non-specific binding sites. |
Issue 2: Low Specific Binding
A weak or absent specific binding signal can make it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps |
| Degraded or inactive receptors | - Ensure proper storage and handling of membrane preparations.- Prepare fresh membranes and test their activity with a known standard compound. |
| Incorrect assay buffer composition | - Optimize the pH and ionic strength of the assay buffer for the specific receptor.- Ensure the presence of any necessary co-factors (e.g., Mg2+ ions). |
| Suboptimal incubation time/temperature | - Perform a time-course experiment to determine the time required to reach binding equilibrium.- Optimize the incubation temperature for the specific receptor. |
| Low radioligand concentration | - Ensure the radioligand concentration is appropriate (typically at or near its Kd value). |
| Pipetting errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
Issue 3: Poor Reproducibility Between Experiments
Inconsistent results can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps |
| Variability in reagent preparation | - Prepare large batches of buffers and store them appropriately.- Use a consistent source and lot of cell membranes. |
| Inconsistent incubation conditions | - Ensure consistent incubation times and temperatures for all experiments.- Use a temperature-controlled incubator with good circulation. |
| Differences in filtration and washing | - Standardize the filtration and washing procedure, including the number of washes and the volume of wash buffer. |
| Instrument variability | - Perform regular quality control checks on the scintillation counter. |
References
- 1. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 2. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 3. This compound lipogel displays antipsoriatic activity in imiquimod‐induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Brilaroxazine treatment protocols for specific patient populations
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Brilaroxazine. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data and the pharmacological profile of this investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an atypical antipsychotic that functions as a serotonin-dopamine modulator.[1][2] It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[3][4] Additionally, it acts as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7 receptors.[2] This multimodal activity is believed to stabilize the dopamine and serotonin systems in the brain, contributing to its antipsychotic and potential pro-cognitive effects.
Q2: What are the key findings from the clinical trials of this compound for schizophrenia?
Phase II and Phase III clinical trials (including the RECOVER study) have demonstrated this compound's efficacy in treating schizophrenia. Key findings include a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. Specifically, the 50 mg dose showed a 10.1-point reduction in PANSS total score over placebo at week 4 in the Phase 3 RECOVER trial. The trials also showed improvements in both positive and negative symptoms, as well as social functioning. Long-term open-label extension studies have indicated sustained efficacy over one year.
Q3: What is the safety and tolerability profile of this compound?
This compound has generally been well-tolerated in clinical trials, with a side effect profile comparable to placebo. Common treatment-emergent adverse events (TEAEs) reported were generally mild to moderate and transient, including headache, insomnia, and somnolence. Importantly, clinical data suggest a lack of significant metabolic side effects such as weight gain, elevated blood sugar, or increased lipids. Rates of akathisia and extrapyramidal symptoms (EPS) have been reported to be very low.
Q4: Are there any known drug-drug interactions with this compound?
Drug-drug interaction studies have been conducted to assess the effect of CYP3A4 inhibitors and inducers on this compound. Co-administration with a strong CYP3A4 inhibitor (itraconazole) did not result in a clinically significant interaction. However, co-administration with a strong CYP3A4 inducer (phenytoin) was found to decrease this compound exposure by approximately 50-56%, suggesting that dose modification may be necessary when used with strong CYP3A4 inducers.
Q5: How should this compound treatment be adjusted for specific patient populations?
As this compound is an investigational drug, specific guidelines for adjusting treatment protocols in special populations are not yet established. However, general principles for antipsychotic use in these groups should be considered. For elderly patients, a "start low and go slow" approach is typically recommended for antipsychotics due to potential decreases in pharmacokinetic clearance and increased sensitivity to side effects like postural hypotension. For pediatric populations, atypical antipsychotics are often preferred, but side effects such as weight gain and EPS should be carefully monitored. For women, clinicians should be mindful of potential exacerbation of psychotic symptoms in relation to the menstrual cycle. Any protocol adjustments for specific populations in a research setting should be carefully considered and justified in the study design.
Troubleshooting Guides
| Issue Encountered During Experiment | Potential Cause | Suggested Troubleshooting Steps |
| Unexpectedly high or low plasma concentrations of this compound. | Co-administration of a strong CYP3A4 inducer or inhibitor. | Review all concomitant medications the subject is receiving. If a strong CYP3A4 inducer (e.g., phenytoin, carbamazepine, rifampin) is being used, consider that this compound levels may be significantly lower. If a strong CYP3A4 inhibitor is present, a slight increase in this compound levels may be observed, although this is not expected to be clinically significant. |
| Subject reports mild to moderate headache or insomnia. | These are known, generally transient, side effects of this compound. | Monitor the subject to ensure the side effects are transient and do not worsen. Document the adverse events according to the study protocol. Consider whether the timing of administration could be adjusted if insomnia persists. |
| Observed variability in subject response despite consistent dosing. | Individual differences in metabolism or receptor sensitivity. | Consider pharmacokinetic and pharmacodynamic modeling to investigate potential sources of variability. Analyze for potential genetic polymorphisms in relevant metabolizing enzymes or receptors if feasible within the study protocol. |
| Subject exhibits signs of orthostatic hypotension. | This is a potential side effect of some antipsychotic medications. | Monitor blood pressure, especially during initial dose titration. Advise subjects to rise slowly from a sitting or lying position. Ensure adequate hydration. |
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in Schizophrenia (Phase 3 RECOVER Trial)
| Endpoint | This compound 50 mg (Change from Baseline) | Placebo (Change from Baseline) | Treatment Difference | p-value |
| PANSS Total Score | -23.9 | -13.8 | -10.1 | <0.001 |
Data from the 4-week, double-blind, placebo-controlled Phase 3 RECOVER trial.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in 1-Year Open-Label Extension Study
| Adverse Event | Percentage of Participants Reporting |
| Insomnia | 4.0% |
| Mild Tremor | 3.1% |
| Sleep Disturbance | 2.9% |
| Headache | 2.7% |
Data from the 52-week open-label extension study with pooled doses of 15, 30, and 50 mg.
Table 3: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound Cmax | Effect on this compound AUClast | Effect on this compound AUCinf |
| Itraconazole (Strong CYP3A4 Inhibitor) | +6% | +16% | +13% |
| Phenytoin (Strong CYP3A4 Inducer) | -33% | -56% | -53% |
Data from a clinical drug-drug interaction study in healthy volunteers.
Experimental Protocols
Protocol 1: Assessment of Antipsychotic Efficacy in a Preclinical Model of Schizophrenia
This protocol describes a method to evaluate the efficacy of this compound in a rodent model of schizophrenia-like behaviors induced by a non-competitive NMDA receptor antagonist, such as dizocilpine (MK-801).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Animals are randomly assigned to treatment groups: Vehicle, this compound (e.g., 3, 10, 30 mg/kg, p.o.), or a positive control (e.g., an established atypical antipsychotic).
-
This compound or vehicle is administered 60 minutes prior to the induction of psychosis-like behaviors.
-
-
Induction of Psychosis-like Behaviors:
-
Dizocilpine (e.g., 0.1-0.3 mg/kg, i.p.) is administered to induce hyperlocomotion and stereotyped behaviors.
-
-
Behavioral Assessment:
-
Immediately following dizocilpine injection, animals are placed in an open-field arena.
-
Locomotor activity (distance traveled) and stereotyped behaviors (e.g., sniffing, head weaving) are recorded for a period of 60-90 minutes using an automated video-tracking system.
-
-
Data Analysis:
-
Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle-treated group. A p-value of <0.05 is considered statistically significant.
-
Protocol 2: Evaluation of Potential for Extrapyramidal Side Effects (EPS) in a Rodent Model
This protocol outlines a method to assess the potential of this compound to induce catalepsy, a proxy for EPS, in rats.
Methodology:
-
Animals: Male Wistar rats (200-250g) are used.
-
Drug Administration:
-
Animals are randomly assigned to treatment groups: Vehicle, this compound (e.g., 10, 30, 100 mg/kg, p.o.), or a positive control known to induce catalepsy (e.g., haloperidol, 1 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
At various time points post-drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed using the bar test.
-
The rat's forepaws are placed on a horizontal bar (e.g., 9 cm high).
-
The latency to remove both paws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis:
-
The mean latency to descend from the bar is calculated for each treatment group at each time point.
-
Data are analyzed using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test to compare this compound-treated groups to the vehicle and positive control groups.
-
Visualizations
Caption: this compound's multimodal mechanism of action.
Caption: A generalized workflow for a this compound clinical trial.
References
Brilaroxazine Long-Term Administration: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brilaroxazine in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guides
Issue: Unexpected sedative effects or motor impairment in animal models.
Q1: We are observing excessive sedation and reduced motor activity in our rodent models during long-term this compound administration, impacting behavioral test results. How can we mitigate this?
A1: This observation may be related to this compound's activity as a dopamine and serotonin modulator.[1] Here are some troubleshooting steps:
-
Dose Adjustment: this compound has shown dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).[2] Consider a dose-response study to identify the optimal therapeutic window with minimal sedative effects for your specific model and experimental endpoint.
-
Acclimatization Period: Allow for a sufficient acclimatization period after initiating treatment before conducting sensitive behavioral tests. This allows the subjects to adapt to the initial effects of the compound.
-
Lighting Cycle: Ensure a strict and consistent light-dark cycle in your animal facility. Sedative effects can sometimes be more pronounced during the light phase. Consider conducting behavioral testing during the dark (active) phase for nocturnal animals.
-
Monitor Plasma Levels: If feasible, measure plasma concentrations of this compound to correlate with the observed sedative effects. This can help determine if the effects are due to unexpectedly high exposure.
Issue: Managing Potential Drug-Drug Interactions in Co-administration Studies.
Q2: Our experimental protocol requires co-administration of this compound with another compound that is a known modulator of CYP enzymes. What are the potential challenges and how should we proceed?
A2: this compound is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.[3] Co-administration with strong inhibitors or inducers of these enzymes can alter this compound's pharmacokinetics.[4][5]
Experimental Protocol: Investigating Potential Drug-Drug Interactions
-
Literature Review: Thoroughly review the metabolic pathways of the co-administered compound. Identify if it is a substrate, inhibitor, or inducer of CYP3A4 or CYP2D6.
-
In Vitro Assessment (optional but recommended): Conduct an in vitro study using liver microsomes to assess the potential for metabolic interaction between this compound and the co-administered drug.
-
In Vivo Pilot Study:
-
Design a small-scale pilot study in your animal model.
-
Include the following groups:
-
Vehicle control
-
This compound alone
-
Co-administered compound alone
-
This compound + co-administered compound
-
-
Collect blood samples at multiple time points to determine the pharmacokinetic profiles of both this compound and the co-administered drug.
-
Analyze for changes in Cmax, AUC, and half-life (t½).
-
-
Dose Adjustment Based on PK Data: Based on the results of the pilot study, you may need to adjust the dose of this compound or the co-administered compound to achieve the desired exposure levels.
Troubleshooting Workflow for Drug-Drug Interactions
Caption: Workflow for managing potential drug-drug interactions.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a serotonin-dopamine modulator. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multimodal activity helps to balance neurotransmitter activity in the brain.
This compound Signaling Pathway
Caption: this compound's multimodal action on dopamine and serotonin receptors.
Q4: What are the common treatment-emergent adverse events (TEAEs) observed in clinical trials that might be relevant for preclinical long-term studies?
A4: Based on clinical trial data, the following TEAEs have been reported and may be observable in animal models:
-
Phase 1 Single-Dose Study: The most common TEAEs were orthostatic hypotension, nausea, and dizziness.
-
Phase 1 Multiple-Dose Study: Somnolence and akathisia were the most frequently reported TEAEs.
-
Long-Term (1-Year) Open-Label Extension Study: The most common TEAEs included headache, insomnia, sleep disturbance, and mild tremor. A modest weight gain was also observed.
Summary of Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials
| Study Phase | Most Common TEAEs | Reference |
| Phase 1 (Single Dose) | Orthostatic Hypotension, Nausea, Dizziness | |
| Phase 1 (Multiple Dose) | Somnolence, Akathisia | |
| Phase 3 (1-Year OLE) | Headache, Insomnia, Sleep Disturbance, Mild Tremor, Mild Weight Gain |
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits a predictable pharmacokinetic profile. Key characteristics include:
-
Absorption: Substantial and relatively rapid oral absorption.
-
Dose Proportionality: Linear, dose-proportional increases in Cmax and AUC.
-
Half-Life: A relatively long terminal half-life of about 55-60 hours, which supports once-daily dosing.
-
Metabolism: Primarily metabolized by CYP3A4 (64%) and CYP2D6 (17%).
Pharmacokinetic Parameters of this compound
| Parameter | Value/Description | Reference |
| Bioavailability | >80% | |
| Protein Binding | >99% | |
| Elimination Half-Life | ~55-60 hours | |
| Primary Metabolism | CYP3A4 (64%), CYP2D6 (17%) |
Q6: Are there any significant drug-drug interactions to be aware of?
A6: Yes, interactions with strong CYP3A4 inducers are clinically significant.
-
CYP3A4 Inhibitors: Co-administration with a strong CYP3A4 inhibitor (itraconazole) did not result in clinically significant changes to this compound's pharmacokinetics.
-
CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer (phenytoin) significantly decreased this compound exposure by approximately 50-56%. Therefore, dose modification of this compound may be necessary when co-administered with strong CYP3A4 inducers.
Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug (CYP3A4 Modulator) | Effect on this compound Cmax | Effect on this compound AUC | Recommendation | Reference |
| Itraconazole (Strong Inhibitor) | ~6-8% Increase | ~13-16% Increase | No dose adjustment needed | |
| Phenytoin (Strong Inducer) | ~33% Decrease | ~53-56% Decrease | Dose modification may be required |
References
Mitigating the Placebo Effect in Brilaroxazine Trials: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the clinical evaluation of Brilaroxazine for schizophrenia, managing the placebo effect is a critical determinant of trial success. The inherent variability of schizophrenia symptoms and the significant placebo response observed in psychiatric clinical trials necessitate robust strategies to ensure accurate assessment of this compound's efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during these trials.
Troubleshooting Guides
This section offers solutions to common issues that can inflate the placebo response in this compound clinical trials.
Issue 1: High Variability in PANSS Scores Across Study Sites
Problem: Inconsistent Positive and Negative Syndrome Scale (PANSS) ratings between different clinical sites can obscure the true treatment effect of this compound. This variability is a known contributor to increased placebo response.[1][2]
Troubleshooting Protocol:
-
Centralized Rater Training: Implement a mandatory, standardized training program for all raters involved in the trial.[1][3][4] This program should be conducted by a central body to ensure consistency.
-
Rater Certification: Require all raters to pass a certification exam that includes scoring mock interviews to demonstrate proficiency and low inter-rater variability.
-
Ongoing Calibration: Conduct periodic calibration sessions throughout the trial to prevent "rater drift" and maintain scoring consistency.
-
Centralized Monitoring of Ratings: Employ a central monitoring system to review PANSS scores for inconsistencies or potential bias. This can involve statistical monitoring of scoring patterns per rater and site.
Experimental Protocol: Standardized Rater Training and Calibration
-
Initial Training: A 2-day intensive workshop covering the PANSS manual, item definitions, scoring conventions, and common rating errors. This includes video-recorded patient interviews for practice scoring and group discussion to reach consensus.
-
Certification: Raters must achieve an intraclass correlation coefficient (ICC) of ≥ 0.8 on a standardized set of video-rated interviews.
-
Quarterly Calibration: A half-day remote session involving the review of new video interviews and discussion of any scoring discrepancies. Raters who deviate significantly from the consensus are required to undergo retraining.
Issue 2: Inflated Patient Expectations Leading to High Placebo Response
Problem: Patients' expectations of therapeutic benefit can significantly contribute to the placebo effect. This is particularly relevant in trials for a novel compound like this compound.
Troubleshooting Protocol:
-
Neutral and Standardized Informed Consent: The informed consent process should be carefully scripted to provide balanced information about the investigational nature of this compound and the possibility of receiving a placebo, without creating overly positive expectations.
-
Patient Education on the Placebo Effect: Provide patients with a brief, easy-to-understand explanation of the placebo effect and the importance of accurate symptom reporting.
-
Avoidance of "Therapeutic" Language: All study personnel should be trained to use neutral, non-suggestive language when interacting with patients. The environment should be framed as a scientific investigation rather than a therapeutic intervention.
Experimental Protocol: Patient Expectation Management
-
Informed Consent Scripting: Develop a standardized script for explaining the study, which has been reviewed by a bioethicist and a patient advocacy group to ensure clarity and neutrality.
-
Patient Education Module: A short (5-10 minute) animated video or illustrated booklet explaining what a placebo is, why it is used in clinical trials, and how to focus on reporting actual symptoms rather than perceived improvements. This should be administered before the baseline assessment.
-
Staff Communication Training: A mandatory training module for all site staff on communicating with trial participants in a neutral, non-therapeutic manner. This includes role-playing exercises to practice responding to patient questions about treatment efficacy.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a serotonin-dopamine modulator. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This multimodal action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile. |
| What were the key outcomes of the Phase 3 RECOVER trial for this compound? | In the Phase 3 RECOVER trial, this compound (50 mg) met its primary endpoint by demonstrating a statistically significant and clinically meaningful reduction in the total PANSS score compared to placebo at week 4. Specifically, the 50 mg dose showed a 10.1-point reduction over placebo. The drug was also well-tolerated, with a side effect profile comparable to placebo. |
| Should a placebo lead-in phase be used in this compound trials? | The use of a placebo lead-in phase to identify and exclude placebo responders is a debated strategy. While it seems intuitive, some studies suggest it has an inconsistent impact on reducing the overall placebo effect in schizophrenia trials. The decision to include a placebo lead-in should be carefully considered based on the specific trial design and objectives. The publicly available information on the RECOVER trial does not indicate the use of a placebo lead-in phase. |
| How can we statistically account for the placebo effect in the analysis of this compound trial data? | Several statistical methods can be employed. An Analysis of Covariance (ANCOVA) is commonly used, with the baseline PANSS score as a covariate. Mixed-effects models for repeated measures (MMRM) can also be utilized to analyze longitudinal data, which can account for missing data and the trajectory of response over time. More advanced methods, such as those that model the placebo response itself, can also be considered. |
| What patient population is most appropriate for this compound trials to minimize placebo response? | The Phase 3 RECOVER trial enrolled patients aged 18-65 with a DSM-5 diagnosis of schizophrenia who were experiencing an acute exacerbation of psychosis. To minimize variability, it is crucial to have very specific inclusion and exclusion criteria. For instance, defining a clear range for baseline PANSS scores (e.g., 80-120 as in the RECOVER trial) helps in recruiting a more homogenous patient population. |
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
Brilaroxazine and Aripiprazole in Schizophrenia: A Comparative Efficacy Analysis
A comprehensive review of the clinical evidence comparing the novel antipsychotic brilaroxazine with the established therapeutic aripiprazole for the treatment of schizophrenia reveals distinct profiles in efficacy and receptor pharmacology. While direct head-to-head pivotal trials are limited, data from placebo-controlled studies and a Phase 2 trial including both agents provide valuable insights for researchers, scientists, and drug development professionals.
This compound, a novel serotonin-dopamine signaling modulator, has demonstrated robust efficacy across a broad spectrum of schizophrenia symptoms in its clinical development program. Aripiprazole, a well-established second-generation antipsychotic, is widely used as a standard of care. This guide synthesizes the available clinical trial data to objectively compare the performance of these two compounds.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the key efficacy data from major clinical trials of this compound and aripiprazole in patients with acute schizophrenia.
Table 1: Efficacy of this compound in Acute Schizophrenia (Phase 3 RECOVER Trial) [1][2]
| Endpoint | This compound (50 mg/day) | Placebo | Placebo-Adjusted Difference | p-value |
| Change from Baseline in PANSS Total Score (at Week 4) | -23.9 | -13.8 | -10.1 | <0.001 |
| Change from Baseline in PANSS Positive Symptom Subscale Score | Statistically Significant | - | - | <0.001 |
| Change from Baseline in PANSS Negative Symptom Subscale Score | Statistically Significant | - | - | =0.003 |
| Change from Baseline in Clinical Global Impression – Severity (CGI-S) Score | Statistically Significant | - | - | <0.001 |
Table 2: Efficacy of Aripiprazole in Acute Schizophrenia (Pooled Data from Pivotal Trials) [3]
| Endpoint | Aripiprazole (15-30 mg/day) | Placebo | p-value |
| Change from Baseline in PANSS Total Score | Superior to Placebo | - | Statistically Significant |
| Change from Baseline in PANSS Positive Symptom Subscale Score | Superior to Placebo | - | Statistically Significant |
| Change from Baseline in PANSS Negative Symptom Subscale Score | Superior to Placebo (15mg dose) | - | Statistically Significant |
| Change from Baseline in Clinical Global Impression – Severity (CGI-S) Score | Superior to Placebo | - | Statistically Significant |
Table 3: Comparative Efficacy in the Phase 2 REFRESH Trial [4]
| Treatment Arm | Outcome vs. Placebo on PANSS Total Score |
| This compound (15 mg/day) | Statistically Significant Reduction |
| This compound (50 mg/day) | Statistically Significant Reduction |
| Aripiprazole (15 mg/day) | Failed to Separate from Placebo |
Experimental Protocols
This compound: RECOVER Phase 3 Trial
The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study designed to assess the safety and efficacy of this compound in patients with an acute exacerbation of schizophrenia[1].
-
Patient Population: 412 adult patients diagnosed with schizophrenia according to DSM-5 criteria, experiencing an acute episode with a PANSS total score of 80-120 and a CGI-S score of ≥4.
-
Dosing Regimen: Patients were randomized to receive fixed daily doses of this compound (15 mg or 50 mg) or placebo for 28 days.
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.
-
Secondary Endpoints: Key secondary endpoints included changes in the PANSS positive and negative subscale scores, and the Clinical Global Impression – Severity (CGI-S) score.
Aripiprazole: Pivotal Trials for Schizophrenia
Aripiprazole's efficacy in schizophrenia was established through several short-term (4-6 weeks), randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adult patients with a primary diagnosis of schizophrenia (DSM-IV criteria) experiencing an acute relapse.
-
Dosing Regimen: Patients were randomized to receive fixed daily doses of aripiprazole (ranging from 10 mg to 30 mg), placebo, or an active comparator in some studies.
-
Primary Endpoint: The primary outcome measure was typically the change from baseline in the PANSS total score.
-
Secondary Endpoints: Secondary efficacy measures included changes in the PANSS subscale scores and the CGI-S score.
Signaling Pathways and Experimental Workflow
The distinct pharmacological profiles of this compound and aripiprazole underpin their therapeutic effects. Both are modulators of the dopamine and serotonin systems, but with different receptor binding affinities and intrinsic activities.
References
- 1. revivapharma.com [revivapharma.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brilaroxazine and Other Atypical Antipsychotics: A Guide for Researchers
A deep dive into the pharmacological and clinical profiles of Brilaroxazine in comparison to established atypical antipsychotics, providing researchers and drug development professionals with a comprehensive data-driven analysis.
This guide offers a detailed comparative analysis of this compound (RP5063), a novel investigational atypical antipsychotic, against three widely prescribed second and third-generation atypical antipsychotics: aripiprazole, risperidone, and olanzapine. The comparison encompasses their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and clinical efficacy and safety data, with a focus on providing supporting experimental data and methodologies for a scientific audience.
Mechanism of Action: A Tale of Receptor Modulation
Atypical antipsychotics exert their therapeutic effects through a complex interplay with various neurotransmitter systems in the brain.[1] While older, typical antipsychotics primarily act as dopamine D2 receptor antagonists, atypical agents modulate serotonin (5-HT), norepinephrine, and histamine neurotransmission as well.[1]
This compound is a dopamine-serotonin system modulator.[2][3] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as at serotonin 5-HT1A receptors.[4] Concurrently, it functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. This multifaceted profile is believed to contribute to its antipsychotic efficacy while potentially mitigating some of the side effects associated with pure D2 antagonism.
Aripiprazole , another third-generation antipsychotic, is also a D2 and 5-HT1A receptor partial agonist and a 5-HT2A receptor antagonist. Its mechanism is often described as a "dopamine system stabilizer," as it can act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.
Risperidone is a potent antagonist at both D2 and 5-HT2A receptors, with a much higher affinity for the latter. This high 5-HT2A to D2 affinity ratio is a characteristic feature of many atypical antipsychotics. It also has antagonist activity at alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors.
Olanzapine is a potent antagonist at D2 and 5-HT2A receptors. It also exhibits high affinity for a range of other receptors, including dopamine D1, D4, serotonin 5-HT2C, 5-HT3, 5-HT6, muscarinic M1-M5, alpha-1 adrenergic, and histamine H1 receptors.
Quantitative Data Presentation
Receptor Binding Affinity (Ki, nM)
The following table summarizes the in vitro receptor binding affinities (Ki values in nanomolar) of this compound, aripiprazole, risperidone, and olanzapine for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | Moderate Affinity | Limited Affinity | 20 | 31 |
| D2 | High Affinity | 0.34 | 3.13 | 11 |
| D3 | High Affinity | 0.8 | 7.3 | 49 |
| D4 | High Affinity | 44 | 7.3 | 27 |
| Serotonin Receptors | ||||
| 5-HT1A | 1.5 | 1.7 | 253 | 31 |
| 5-HT2A | 2.5 | 3.4 | 0.16 | 4 |
| 5-HT2B | 0.19 | 0.36 | - | 13 |
| 5-HT2C | Moderate Affinity | 15 | 47 | 11 |
| 5-HT6 | Moderate Affinity | - | - | 10 |
| 5-HT7 | 2.7 | 39 | - | 57 |
| Other Receptors | ||||
| α1-Adrenergic | - | 57 | 0.8 | 19 |
| H1 Histamine | Moderate Affinity | 61 | 2.23 | 7 |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
Pharmacokinetic Properties
This table provides a comparative overview of the key pharmacokinetic parameters for the four atypical antipsychotics.
| Parameter | This compound | Aripiprazole | Risperidone | Olanzapine |
| Bioavailability | >80% | 87% (oral tablet) | 70% (oral) | ~60-65% (oral) |
| Protein Binding | >99% | >99% | 90% (parent), 77% (metabolite) | 93% |
| Metabolism | Liver (CYP3A4, CYP2D6) | Liver (CYP3A4, CYP2D6) | Liver (CYP2D6) | Liver (CYP1A2, CYP2D6) |
| Elimination Half-life | ~55-60 hours | ~75 hours | ~3-20 hours (parent), ~21-30 hours (metabolite) | ~21-54 hours |
Data compiled from multiple sources.
Clinical Efficacy and Safety Data
The following table summarizes key efficacy and safety findings from clinical trials. Direct head-to-head comparisons are limited, especially for the investigational drug this compound.
| Outcome Measure | This compound | Aripiprazole | Risperidone | Olanzapine |
| PANSS Total Score Reduction (vs. Placebo) | -10.1 points (50 mg dose) | - | Superior to aripiprazole and olanzapine in one FES trial | - |
| Effect Size (vs. Placebo) | 0.6 | 0.41 | 0.55 | 0.56 |
| Weight Gain (≥7% increase) | 2.1% (15 mg), 5.9% (50 mg) | 9.2% | 32.5% (in one FES trial) | 49.0% (in one FES trial) |
| Akathisia Incidence | 0% (15 mg), 0.7% (50 mg) | 11.7% | - | - |
| Discontinuation Rate (vs. Placebo) | Lower than placebo | Higher than placebo in one trial | - | - |
Data compiled from multiple sources and clinical trials. Direct comparisons should be made with caution due to differing trial designs.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50), from which the Ki value is calculated.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (unlabeled).
-
Non-specific agent (e.g., 10 µM Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration apparatus (cell harvester).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding: Wells containing the non-specific agent, the radioligand, and the membrane suspension.
-
Competition: Wells containing serial dilutions of the test compound, the radioligand, and the membrane suspension.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Models of Psychosis
Preclinical efficacy of antipsychotics is often evaluated in animal models that mimic certain aspects of schizophrenia.
The CAR test is a classic behavioral paradigm used to screen for antipsychotic-like activity.
Objective: To assess the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
Procedure:
-
Acquisition Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an aversive unconditioned stimulus (US), a mild footshock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the animal does not move during the CS, it receives the shock and can terminate it by moving to the other compartment (escape response).
-
Drug Testing: Once the avoidance response is consistently established, animals are treated with the test compound or vehicle.
-
Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded.
-
Interpretation: A compound with antipsychotic potential will typically decrease the number of avoidance responses at doses that do not affect escape responses, indicating a selective effect on the conditioned behavior rather than general motor impairment.
The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.
Objective: To evaluate the ability of a drug to improve deficits in recognition memory.
Apparatus: An open-field arena and a set of distinct objects.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase (Trial 2): After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated, which reflects the preference for the novel object over the familiar one. A higher discrimination index indicates better recognition memory.
-
Interpretation: Compounds that can reverse or attenuate a drug-induced (e.g., by phencyclidine) deficit in the discrimination index are considered to have pro-cognitive effects.
Concluding Remarks
This compound presents a distinct pharmacological profile characterized by its broad engagement of dopamine and serotonin receptors, acting as a partial agonist at several key targets. This "dopamine-serotonin system stabilizer" mechanism is shared to some extent with aripiprazole but differs from the primarily antagonistic profiles of risperidone and olanzapine.
The preclinical and clinical data gathered to date suggest that this compound may offer a favorable efficacy and safety profile. Notably, the reported lower incidence of weight gain and akathisia compared to some established atypical antipsychotics could represent a significant clinical advantage, potentially improving patient adherence and long-term outcomes.
However, a comprehensive assessment of this compound's place in the therapeutic arsenal will require the completion of ongoing Phase 3 trials and, ideally, direct head-to-head comparative studies against other atypical antipsychotics. Such studies will be crucial to definitively establish its relative efficacy, safety, and overall value proposition for individuals with schizophrenia and other psychotic disorders. The data and methodologies presented in this guide provide a foundational framework for researchers to critically evaluate the emerging evidence for this novel therapeutic agent.
References
Brilaroxazine Demonstrates Favorable Long-Term Safety Profile in Schizophrenia Treatment
A comprehensive analysis of long-term studies indicates that Brilaroxazine is a well-tolerated treatment for schizophrenia, exhibiting a safety profile that compares favorably with other atypical antipsychotics. Data from the pivotal RECOVER Phase 3 trial and its 1-year open-label extension (OLE) study underscore the drug's potential for sustained use with a low incidence of adverse events.[1][2][3]
This compound, a novel serotonin-dopamine signaling modulator, has been evaluated in a global, multicenter study designed to assess its long-term safety, tolerability, and efficacy in patients with stable schizophrenia. The RECOVER OLE study (NCT05184335) enrolled both patients who completed the initial double-blind phase and new participants.[3][4] This guide provides a detailed comparison of this compound's long-term safety data with that of other commonly prescribed atypical antipsychotics, supported by experimental protocols and visual diagrams to elucidate its mechanism and the study's workflow.
Comparative Safety Analysis
The long-term safety of this compound has been a key focus of its clinical development. The data presented below is compiled from the RECOVER OLE study and compared with findings from long-term studies of Aripiprazole, Brexpiprazole, and Cariprazine. It is important to note that these are not head-to-head comparisons and the data is derived from separate clinical trials.
| Safety Parameter | This compound (RECOVER OLE) | Aripiprazole (Long-Term Studies) | Brexpiprazole (Long-Term Studies) | Cariprazine (Long-Term Studies) |
| Study Duration | 52 weeks | Up to 180 weeks | 26 to 52 weeks | 48 to 53 weeks |
| Treatment-Emergent Adverse Events (TEAEs) | 15.2% of participants reported at least one TRAE. | 50.4% - 57.5% of patients reported AEs. | 60.4% of patients experienced at least one TEAE. | Most common AEs (≥10%): akathisia, headache, insomnia, weight gain. |
| Most Common Adverse Events (≥5%) | Weight increase (3.2%), insomnia (1.8%), somnolence (1.6%). | Insomnia (8.4%), weight increase (5.0%), akathisia (3.8%), EPS-related AEs (9.4%). | Schizophrenia (11.6%), insomnia (8.6%), weight increased (7.8%), headache (6.4%), agitation (5.4%), akathisia (4.8%). | Akathisia (16%), headache (13%), insomnia (13%), weight gain (10%). |
| Discontinuation due to Adverse Events | 1.6% | 2.1% (due to SAEs) | 14.6% | 11% - 12.5% |
| Mean Weight Gain | 1.5 kg | Minimal (0.8 kg) | 1.3 kg (at 26 weeks), 2.1 kg (at 52 weeks) | 1.5 kg - 1.9 kg |
| Serious Adverse Events (SAEs) | No drug-related SAEs reported. | 3.1% | 3.0% (in adolescents) | 10.1% - 13% |
Experimental Protocols
RECOVER Open-Label Extension (OLE) Study (NCT05184335)
Objective: To assess the long-term safety, tolerability, and efficacy of this compound in patients with stable schizophrenia.
Study Design: This was a 52-week, global, open-label, multicenter study. The study included patients who had completed the 28-day double-blind portion of the RECOVER trial, as well as newly enrolled patients with a diagnosis of schizophrenia.
Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia who were clinically stable. Exclusion criteria included a history of treatment-resistant schizophrenia.
Intervention: Participants received flexible daily doses of this compound (15 mg, 30 mg, or 50 mg) administered orally.
Safety Assessments: The primary safety endpoints included the incidence and severity of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and discontinuations due to adverse events. Vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including metabolic panels) were monitored throughout the study. Movement disorders were assessed using scales for extrapyramidal symptoms (EPS) and akathisia.
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been generated.
This compound's Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow for Long-Term Safety Assessment
References
Brilaroxazine: A Comparative Analysis of a Novel Antipsychotic in Head-to-Head Clinical Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Brilaroxazine's performance against other key atypical antipsychotics, supported by available clinical trial data. While direct head-to-head trials are limited, this document synthesizes data from placebo-controlled studies to offer a comparative perspective on efficacy and safety.
Executive Summary
This compound is an investigational atypical antipsychotic characterized by its unique serotonin-dopamine receptor modulation. Clinical trial data from the pivotal Phase 3 RECOVER study and a comprehensive Phase 2 trial have demonstrated its efficacy in treating schizophrenia, with a generally favorable safety and tolerability profile. This guide places these findings in the context of established treatments, including aripiprazole, olanzapine, risperidone, and brexpiprazole, by comparing key clinical endpoints from their respective placebo-controlled trials.
Efficacy Comparison
The primary measure of efficacy in schizophrenia clinical trials is the change in the Positive and Negative Syndrome Scale (PANSS) total score. The following table summarizes the placebo-adjusted change in PANSS total score for this compound and comparator drugs in short-term (4-6 week) placebo-controlled trials in patients with acute schizophrenia.
| Drug (Dose) | Trial Duration | Baseline PANSS (approx.) | Placebo-Adjusted Mean Change in PANSS Total Score | Citation(s) |
| This compound (50 mg) | 4 weeks | 97-99 | -10.1 | [1][2] |
| Aripiprazole (10-30 mg) | 4-6 weeks | ~94 | -7.5 to -8.7 | [3] |
| Olanzapine (10 mg) | 6 weeks | Not specified | Statistically significant improvement over placebo | [4] |
| Risperidone (1-6 mg) | 6 weeks | Not specified | -12.4 to -12.3 (vs. placebo change of -8.9) | [5] |
| Brexpiprazole (2 mg) | 6 weeks | 95.2 | -8.72 | |
| Brexpiprazole (4 mg) | 6 weeks | 95.2 | -7.64 |
Safety and Tolerability Comparison
Safety and tolerability are critical factors in the long-term management of schizophrenia. This table compares key safety findings for this compound and comparator drugs, focusing on common adverse events associated with atypical antipsychotics.
| Drug | Trial Duration | Weight Gain (Drug vs. Placebo) | Incidence of Akathisia (Drug vs. Placebo) | Discontinuation Rate (vs. Placebo) | Citation(s) |
| This compound | 4 weeks | Not associated with clinically meaningful weight gain | Not specified | Lower than placebo | |
| Aripiprazole | 4-6 weeks | Not associated with clinically meaningful differences vs. placebo | Not associated with significant differences vs. placebo | Not specified | |
| Olanzapine | 6 weeks | 4.3 kg vs. 0.1 kg | Not specified | Lower than placebo (31.9% vs. 57.1%) | |
| Risperidone | 6 weeks | Not specified | Higher incidence of extrapyramidal disorder | Not specified | |
| Brexpiprazole | 6 weeks | 1.28-1.45 kg vs. 0.42 kg | 4.4-7.2% vs. 2.2% | Lower than placebo (31.9-32.8% vs. 40.8%) |
Experimental Protocols
This compound RECOVER Trial (Phase 3)
The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study designed to assess the safety and efficacy of this compound in patients with an acute exacerbation of schizophrenia.
-
Participants: 412 patients with a DSM-5 diagnosis of schizophrenia and a PANSS total score of 80-120 at baseline.
-
Intervention: Patients were randomized to receive fixed doses of this compound (15 mg or 50 mg) or placebo once daily for 28 days.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the PANSS total score at Day 28.
-
Secondary Endpoints: Key secondary endpoints included changes in the Clinical Global Impression - Severity (CGI-S) score, positive and negative symptom subscales of the PANSS, social functioning, and cognition.
Signaling Pathways of this compound
This compound's pharmacological profile is characterized by its multimodal action on dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while also demonstrating antagonist activity at serotonin 5-HT2B and 5-HT7 receptors. This complex interaction is believed to contribute to its efficacy across a range of schizophrenia symptoms.
Caption: this compound's multimodal mechanism of action.
Conclusion
This compound demonstrates a promising efficacy and safety profile in the treatment of schizophrenia. The available data from its clinical development program suggest that it is effective in reducing the overall symptoms of schizophrenia with a magnitude of effect that is comparable to or greater than some established atypical antipsychotics. Notably, its favorable profile regarding weight gain and metabolic disturbances may offer a significant advantage in long-term treatment. As more data becomes available, particularly from direct comparative studies, a more definitive positioning of this compound in the schizophrenia treatment landscape will emerge.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Reviva Announces Positive Topline Results from Global [globenewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 6-week, randomized, double-blind, placebo-controlled study of the efficacy and safety of risperidone in adolescents with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Brilaroxazine's Efficacy on Negative Symptoms: A Comparative Analysis Against Standard Care
For Researchers, Scientists, and Drug Development Professionals
The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While existing antipsychotics have shown efficacy in mitigating positive symptoms, their impact on negative symptoms is often limited. This guide provides a comparative analysis of the novel investigational drug, Brilaroxazine, against standard care treatments, focusing on their efficacy in addressing negative symptoms. This comparison is supported by available clinical trial data and detailed experimental methodologies.
Quantitative Efficacy on Negative Symptoms
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound, Cariprazine, and Amisulpride on the negative symptoms of schizophrenia.
Table 1: this compound Clinical Trial Data (RECOVER Study)
| Efficacy Measure | This compound (50 mg) | Placebo | Study Duration |
| PANSS Negative Subscale | |||
| Mean Change from Baseline | -2.0 (p=0.003 vs. placebo)[1] | - | 4 Weeks |
| PANSS Marder Negative Factor | |||
| Mean Change from Baseline | -2.1 (p=0.002 vs. placebo)[1] | - | 4 Weeks |
| Long-term Efficacy (Open-Label Extension) | |||
| PANSS Negative Symptom Change from Baseline (Rollover patients) | Up to -10.5 points[1] | N/A | 52 Weeks |
| PANSS Negative Symptom Change from Baseline (All patients) | -4.5 points (p ≤ .0001)[2] | N/A | 52 Weeks |
Note: Specific baseline PANSS Negative Subscale scores for the RECOVER trial were not publicly available in the reviewed documents.
Table 2: Cariprazine Clinical Trial Data
| Efficacy Measure | Cariprazine | Comparator (Risperidone) | Study Duration |
| PANSS Factor Score for Negative Symptoms (PANSS-FSNS) | |||
| Mean Change from Baseline | Statistically significant improvement vs. Risperidone (LSMD -1.46, p = 0.0022)[3] | - | 26 Weeks |
| PANSS-FSNS in Early Psychosis | |||
| Mean Baseline Score | 26.3 | N/A | 6 Months |
| Mean Change from Baseline | -15.7 (from 26.3 to 10.6) | N/A | 6 Months |
| Post-hoc analysis of pooled data (acute schizophrenia) | |||
| PANSS-FSNS Change from Baseline vs. Placebo | Significant improvement for Cariprazine (1.5-3 mg/d, P = .0179; 4.5-6 mg/d, P = .0002) | - | 6 Weeks |
Table 3: Amisulpride Clinical Trial Data
| Efficacy Measure | Amisulpride | Placebo | Study Duration |
| Scale for the Assessment of Negative Symptoms (SANS) | |||
| Mean Baseline Total Score (Range across studies) | 74 to 98 | - | 6 weeks to 6 months |
| Mean Change from Baseline (Range across studies) | -24 to -40 points | Statistically significant difference in favor of Amisulpride | 6 weeks to 6 months |
| SANS Total Score (Open-label study) | |||
| Mean Baseline Score | 83.89 (±12.67) | N/A | 60 Days |
| Mean Change from Baseline | -62.89 (from 83.89 to 21.00) | N/A | 60 Days |
| Analysis of 3 Clinical Trials | |||
| Patient Population | Patients with predominant negative symptoms (n=485) | - | Up to 60 days |
| Responder Groups Identified | Rapid-responders (10.9%), Gradual-moderate responders (27.8%), Non-responders (61.2%) | - | Up to 60 days |
Experimental Protocols
A comprehensive understanding of the clinical trial methodologies is crucial for interpreting the efficacy data.
This compound: RECOVER Trial Protocol
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial (RECOVER) followed by a 52-week open-label extension.
-
Participant Population: 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.
-
Inclusion Criteria:
-
PANSS Total Score between 80 and 120 at baseline.
-
Clinical Global Impression-Severity (CGI-S) score of ≥4.
-
-
Exclusion Criteria: Standard exclusions for antipsychotic trials, including specific medical conditions and concomitant medications.
-
Intervention: this compound administered orally at fixed doses of 15 mg or 50 mg once daily, or placebo.
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score at week 4.
-
Secondary Efficacy Endpoints for Negative Symptoms:
-
Change from baseline in PANSS Negative Subscale score.
-
Change from baseline in PANSS Marder Negative Factor score.
-
-
Assessment Methodology: The PANSS is a semi-structured interview administered by trained raters. The reference period for most items is the past week. Rater training and calibration are essential to ensure reliability.
Standard Care: General Clinical Trial Protocols for Negative Symptoms
-
Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator trials. Study durations can range from 6 weeks to 6 months or longer to assess persistent effects.
-
Participant Population: Patients with a diagnosis of schizophrenia with predominant and persistent negative symptoms.
-
Inclusion Criteria:
-
Often require a minimum score on a negative symptom scale (e.g., PANSS-FSNS ≥ 24) and a maximum score on a positive symptom scale (e.g., PANSS-FSPS ≤ 19) to ensure negative symptoms are the primary domain of psychopathology.
-
Symptom stability for a defined period (e.g., 6 months) prior to enrollment is a common requirement.
-
-
Exclusion Criteria:
-
Prominent positive symptoms, significant depressive symptoms, or extrapyramidal symptoms that could confound the assessment of negative symptoms.
-
-
Efficacy Endpoints:
-
PANSS Factor Score for Negative Symptoms (PANSS-FSNS): A validated measure derived from the PANSS.
-
Scale for the Assessment of Negative Symptoms (SANS): A comprehensive rating scale specifically designed to assess negative symptoms.
-
-
Assessment Methodology: Similar to the this compound trials, the PANSS and SANS are administered by trained clinicians. Given the subjective nature of some negative symptoms, ensuring inter-rater reliability through rigorous training and monitoring is critical.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is a serotonin-dopamine signaling modulator with a unique receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted mechanism is thought to contribute to its broad-spectrum efficacy, including its effects on negative symptoms.
Typical Clinical Trial Workflow for Negative Symptom Assessment
The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of a new drug on the negative symptoms of schizophrenia.
References
Brilaroxazine Clinical Trial Meta-Analysis: A Comparative Guide
This guide provides a meta-analysis of Brilaroxazine clinical trial data, offering an objective comparison with established atypical antipsychotics for schizophrenia. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and processes.
Introduction to this compound
This compound is a novel, third-generation atypical antipsychotic developed by Reviva Pharmaceuticals for the treatment of schizophrenia.[1][2] It functions as a serotonin-dopamine signaling modulator with a unique pharmacological profile.[3][4] this compound exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] It also acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable safety profile.
Mechanism of Action: Signaling Pathways
This compound's therapeutic effects are mediated through its modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial agonism at D2 receptors helps to stabilize dopamine levels, mitigating the hyperdopaminergic state associated with positive symptoms without causing the severe motor side effects often seen with older antipsychotics. Simultaneously, its activity at various serotonin receptors is thought to address negative symptoms, cognitive deficits, and mood disturbances.
Clinical Trial Efficacy Comparison
The efficacy of this compound has been evaluated in Phase 2 and Phase 3 clinical trials, with the primary endpoint typically being the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline. The following tables summarize the key efficacy data from these trials and compare it with other atypical antipsychotics.
Table 1: this compound Phase 2 and Phase 3 Efficacy Data
| Trial | Dose | Duration | Baseline PANSS (Mean) | Change from Baseline in PANSS Total Score | Placebo-Adjusted Difference | p-value |
| Phase 2 (REFRESH) | 15 mg/day | 28 days | ~90 | -20.0 | Statistically Significant | <0.05 |
| Phase 3 (RECOVER) | 15 mg/day | 28 days | 80-120 | Numerically Superior to Placebo | - | - |
| Phase 3 (RECOVER) | 50 mg/day | 28 days | 80-120 | -23.9 | -10.1 | <0.001 |
Table 2: Comparative Efficacy of Atypical Antipsychotics in Schizophrenia
| Drug | Dose(s) | Duration | Change from Baseline in PANSS Total Score | Placebo-Adjusted Difference |
| Risperidone | 6-16 mg/day | 6-8 weeks | -24.7 | -4.9 |
| Olanzapine | 10 mg/day | 6 weeks | Statistically significant improvement vs. placebo | - |
| Aripiprazole | 15-30 mg/day | 4 weeks | Statistically significant improvement vs. placebo | -10.9 to -11.9 (lauroxil formulation) |
| Cariprazine | 3-6 mg/day | 6 weeks | - | -6.0 to -8.8 |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline disease severity.
Safety and Tolerability Profile
This compound has demonstrated a generally well-tolerated safety profile in clinical trials, with low rates of adverse events comparable to placebo.
Table 3: Key Safety Findings for this compound
| Adverse Event Profile | Findings |
| Common TEAEs (>2%) | Headache (2.7%), insomnia (4.0%), sleep disturbance (2.9%), mild tremor (3.1%) |
| Metabolic Effects | No significant changes in body weight, blood glucose, or lipid levels compared to placebo. |
| Endocrine Effects | No significant changes in prolactin or thyroid hormone levels compared to placebo. |
| Movement Disorders | Not associated with clinically meaningful changes in scales for akathisia and extrapyramidal symptoms. |
| Discontinuation Rate | 35% in a 1-year open-label extension study, lower than placebo in the 4-week Phase 3 trial. |
Experimental Protocols
The clinical development of this compound has followed a standard pathway for antipsychotic drugs. The pivotal Phase 3 RECOVER trial provides a representative example of the methodology employed.
Phase 3 RECOVER Trial Methodology
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 411 patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation.
-
Inclusion Criteria: PANSS total score between 80 and 120 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.
-
Intervention: Patients were randomized to receive once-daily oral this compound (15 mg or 50 mg) or placebo for 28 days.
-
Primary Endpoint: Change from baseline in PANSS total score at week 4.
-
Secondary Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), CGI-S, and Personal and Social Performance (PSP) scale.
Meta-Analysis Logical Framework
A meta-analysis of clinical trial data involves a systematic approach to synthesize evidence from multiple studies to derive a more precise estimate of treatment effect.
References
Metabolic Side Effect Profile: A Comparative Analysis of Brilaroxazine and Olanzapine
For Immediate Release
CUPERTINO, CA – A comprehensive review of clinical trial data reveals a stark contrast in the metabolic side effect profiles of the novel antipsychotic Brilaroxazine and the established second-generation antipsychotic, olanzapine. While olanzapine is widely recognized for its association with significant weight gain, dyslipidemia, and hyperglycemia, this compound has demonstrated a notably favorable metabolic profile in its clinical development program, a critical differentiator for clinicians and patients.
This comparison guide provides an in-depth analysis of the metabolic side effects of this compound and olanzapine, drawing upon available clinical trial data and mechanistic insights. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the two compounds.
Quantitative Comparison of Metabolic Side Effects
The following tables summarize the metabolic outcomes from clinical trials of this compound and olanzapine. Due to the absence of head-to-head comparative trials, data is presented from placebo-controlled studies for each drug.
Table 1: Change in Body Weight
| Drug | Study | Duration | Mean Change from Baseline (kg) | Comparison to Placebo |
| This compound | Phase 3 RECOVER (1-year OLE) | 52 weeks | +1.52 | Mild weight gain reported[1] |
| Phase 3 RECOVER | 4 weeks | Not specified; "No significant change" | No significant difference from placebo[2] | |
| Phase 2 (NCT01490086) | 4 weeks | Not specified; "No weight gain" | No significant difference from placebo[3][4] | |
| Olanzapine | Meta-analysis | >13 weeks | +11.35 (95% CI: 10.05–12.65) | Significantly greater than placebo[5] |
| Meta-analysis | ≤13 weeks | +5.51 (95% CI: 4.73–6.28) | Significantly greater than placebo | |
| Retrospective Study | 1 year | - | Significantly greater than risperidone |
Table 2: Change in Glucose Metabolism
| Drug | Study | Duration | Change in Fasting Glucose | Comparison to Placebo |
| This compound | Phase 3 RECOVER (1-year OLE) | 52 weeks | "No significant change" | Not applicable (open-label) |
| Phase 3 RECOVER | 4 weeks | "No significant change" | No significant difference from placebo | |
| Phase 2 (NCT01490086) | 4 weeks | "No increase in blood sugar" | No significant difference from placebo | |
| Olanzapine | Retrospective Study | 1 year | +10.8 mg/dL | Significantly greater than risperidone (+0.74 mg/dL) |
| First-Episode Psychosis Study | 4 weeks | Significant increase | Increase in insulin resistance also observed |
Table 3: Change in Lipid Profile
| Drug | Study | Duration | Change in Lipids | Comparison to Placebo |
| This compound | Phase 3 RECOVER (1-year OLE) | 52 weeks | "Improved lipids levels" | Not applicable (open-label) |
| Phase 3 RECOVER | 4 weeks | "No significant change" | No significant difference from placebo | |
| Phase 2 (NCT01490086) | 4 weeks | "No increase in lipids" | No significant difference from placebo | |
| Olanzapine | Retrospective Study | 1 year | Triglycerides: +104.8 mg/dL; Cholesterol: +30.7 mg/dL | Significantly greater than risperidone (Triglycerides: +31.7 mg/dL; Cholesterol: +7.2 mg/dL) |
| Prospective Study | 12 weeks | Triglycerides: +60 mg/dL | Significant increase from baseline |
Experimental Protocols
The assessment of metabolic side effects in the clinical trials for both this compound and olanzapine generally adheres to standard procedures for antipsychotic drug development. These protocols are designed to systematically monitor key metabolic parameters over the course of treatment.
Key Methodologies:
-
Baseline Assessments: Prior to initiating treatment, a comprehensive baseline assessment is conducted. This includes measurements of body weight, height (to calculate Body Mass Index - BMI), waist circumference, and fasting blood samples are collected to determine levels of glucose, insulin, and a full lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides). Personal and family history of metabolic disorders such as obesity, diabetes, and cardiovascular disease are also recorded.
-
Scheduled Follow-up Monitoring: Throughout the clinical trials, these metabolic parameters are monitored at regular intervals. For short-term studies (e.g., 4-6 weeks), assessments are typically performed at baseline and at the end of the study. For longer-term and open-label extension studies, monitoring is conducted at several time points (e.g., monthly for weight and at 3, 6, and 12 months for blood parameters).
-
Fasting State: To ensure the accuracy of glucose and lipid measurements, patients are required to fast for a specified period (typically 8-12 hours) before blood collection.
-
Standardized Laboratory Procedures: All blood samples are analyzed by central laboratories using validated and standardized assays to ensure consistency and reliability of the results across all study sites.
-
Data Analysis: The primary metabolic endpoints are the changes from baseline in weight, BMI, fasting glucose, and lipid levels. Statistical analyses are performed to compare these changes between the active treatment group and the placebo group.
The clinical development program for this compound included the Phase 2 REFRESH trial (NCT01490086) and the pivotal Phase 3 RECOVER trial (NCT05184335), which included a 52-week open-label extension. In these studies, metabolic safety was a key component of the safety and tolerability assessments.
Signaling Pathways and Mechanisms of Metabolic Effects
The divergent metabolic profiles of this compound and olanzapine can be attributed to their distinct pharmacological actions and their differential effects on key signaling pathways that regulate appetite, energy expenditure, and glucose and lipid metabolism.
Olanzapine: HTR2C Antagonism and Metabolic Dysregulation
A primary mechanism underlying olanzapine-induced weight gain is its potent antagonism of the serotonin 2C (HTR2C) receptor. The HTR2C receptor plays a crucial role in satiety and energy balance. By blocking this receptor, olanzapine disinhibits downstream pathways, leading to increased appetite (hyperphagia) and subsequent weight gain. Beyond its effects on appetite, olanzapine has also been shown to have direct effects on glucose and lipid metabolism, independent of weight gain.
This compound: A Serotonin-Dopamine System Stabilizer with a Favorable Metabolic Profile
This compound is characterized as a serotonin-dopamine system modulator with a unique receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A receptors, while also acting as an antagonist at other serotonin receptors. This balanced receptor modulation is believed to contribute to its antipsychotic efficacy without causing the significant metabolic disturbances seen with olanzapine. The lack of potent HTR2C antagonism, a key driver of olanzapine's metabolic side effects, is a plausible explanation for this compound's metabolic neutrality.
Conclusion
The available clinical data strongly suggest a significant differentiation between this compound and olanzapine in terms of their metabolic side effect profiles. Olanzapine is consistently associated with a high risk of weight gain and adverse changes in glucose and lipid metabolism, primarily driven by its potent HTR2C antagonism. In contrast, this compound has demonstrated a favorable metabolic profile in its clinical development program, with no clinically significant impact on weight, glucose, or lipid levels compared to placebo in short-term studies and only mild weight gain in a one-year open-label extension study.
This difference in metabolic liability is a critical consideration for the long-term management of patients with schizophrenia and other psychotic disorders. The favorable metabolic profile of this compound, if maintained in real-world clinical practice, could represent a significant advancement in antipsychotic therapy, potentially improving treatment adherence and reducing the burden of metabolic comorbidities in this vulnerable patient population. Further long-term and comparative studies will be valuable in fully elucidating the metabolic advantages of this compound.
References
- 1. Comparison of metabolic changes in patients with schizophrenia during randomized treatment with intramuscular olanzapine long-acting injection versus oral olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. revivapharma.com [revivapharma.com]
- 4. Olanzapine attenuates 5-HT2cR and GHSR1a interaction to increase orexigenic hypothalamic NPY: Implications for neuronal molecular mechanism of metabolic side effects of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
Validation of Brilaroxazine's mechanism of action through functional studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Brilaroxazine's mechanism of action, validated through functional studies. We present a direct comparison with key alternatives in the class of atypical antipsychotics—Aripiprazole, Brexpiprazole, and Cariprazine—supported by experimental data to delineate the unique pharmacological profile of this compound.
Executive Summary
This compound is an investigational atypical antipsychotic that functions as a multimodal dopamine and serotonin modulator.[1][2][3] Its distinct characteristic lies in its combined potent partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, coupled with antagonist activity at serotonin 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[3][4] This profile suggests a broad-spectrum efficacy with a potentially favorable side-effect profile compared to existing treatments. This guide will dissect the experimental evidence that substantiates this mechanism.
Comparative Analysis of Receptor Binding Affinities
The initial interaction of a drug with its target is quantified by its binding affinity (Ki), where a lower value indicates a stronger interaction. The following table summarizes the binding affinities of this compound and its comparators for key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) |
| Dopamine D2 | 0.28 (D2S), 0.45 (D2L) | 0.34 | 0.30 | 0.49-0.71 |
| Dopamine D3 | 3.7 | 0.8 | 1.1 | 0.085-0.3 |
| Dopamine D4 | 6.0 | 44 | - | - |
| Serotonin 5-HT1A | 1.5 | 1.7 | 0.12 | 1.4-2.6 |
| Serotonin 5-HT2A | 2.5 | 3.4 | 0.47 | 18.8 |
| Serotonin 5-HT2B | 0.19 | 0.36 | 1.9 | 0.58-1.1 |
| Serotonin 5-HT2C | Moderate Affinity | 15 | - | 134 |
| Serotonin 5-HT6 | Moderate Affinity | - | - | - |
| Serotonin 5-HT7 | 2.7 | 39 | 3.7 | - |
Functional Activity Profile: A Head-to-Head Comparison
Beyond binding, the functional activity of a drug at its receptor—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist)—determines its ultimate pharmacological effect.
| Receptor | This compound | Aripiprazole | Brexpiprazole | Cariprazine |
| Dopamine D2 | Partial Agonist | Partial Agonist | Partial Agonist (lower intrinsic activity than aripiprazole) | Partial Agonist (similar intrinsic activity to brexpiprazole) |
| Dopamine D3 | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist (high affinity) |
| Dopamine D4 | Partial Agonist | Partial Agonist | - | - |
| Serotonin 5-HT1A | Partial Agonist | Partial Agonist | Partial Agonist (higher affinity than aripiprazole) | Partial Agonist |
| Serotonin 5-HT2A | Partial Agonist | Antagonist | Antagonist (higher affinity than aripiprazole) | Antagonist |
| Serotonin 5-HT2B | Antagonist | Antagonist | Antagonist | Antagonist |
| Serotonin 5-HT2C | Antagonist | Antagonist | - | Antagonist (low affinity) |
| Serotonin 5-HT6 | Antagonist | - | - | - |
| Serotonin 5-HT7 | Antagonist | Antagonist | Antagonist | - |
Note: Quantitative intrinsic activity data for this compound is not yet publicly available. The comparison is based on its described functional profile.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes involved in validating this compound's mechanism of action, the following diagrams are provided.
References
Brilaroxazine's PANSS Score Reduction: A Comparative Analysis with Atypical Antipsychotics
An Objective Guide for Researchers and Drug Development Professionals
Brilaroxazine (RP5063) is an investigational atypical antipsychotic demonstrating a promising safety and efficacy profile in clinical trials for schizophrenia. This guide provides a comprehensive cross-study comparison of this compound's efficacy, as measured by the Positive and Negative Syndrome Scale (PANSS), against established atypical antipsychotics. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's potential positioning in the therapeutic landscape.
Comparative Efficacy: PANSS Score Reduction
The following table summarizes the mean change from baseline in PANSS total scores observed in placebo-controlled clinical trials of this compound and other leading atypical antipsychotics. It is important to note that these are not head-to-head comparisons and trial designs may vary.
| Drug | Study/Trial | Dosage | Treatment Duration | Mean Change from Baseline in PANSS Total Score (Drug) | Mean Change from Baseline in PANSS Total Score (Placebo) | Placebo-Adjusted Difference |
| This compound | RECOVER (Phase 3) | 50 mg/day | 4 Weeks | -23.9[1] | -13.8[1] | -10.1 |
| Lumateperone | Study 301 (Phase 3) | 42 mg/day | 4 Weeks | Not explicitly stated, but LSMD reported | Not explicitly stated, but LSMD reported | -4.2[2] |
| Cariprazine | Pooled Analysis (3 trials) | 1.5 - 6.0 mg/day | 6 Weeks | Not explicitly stated, but LSMD reported | Not explicitly stated, but LSMD reported | -6.7 to -7.5 |
| Risperidone | RIS-USA-72 | 4 mg/day & 8 mg/day | Not Specified | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Olanzapine | ENLIGHTEN-1 (Phase 3) | Not specified | 4 Weeks | Not explicitly stated, but LSMD reported | Not explicitly stated, but LSMD reported | -5.3 to -6.4 |
| Aripiprazole | Phase 3 | 15 mg/day & 30 mg/day | 4 Weeks | Superior to placebo | Not explicitly stated | Not explicitly stated |
Long-Term Efficacy of this compound
An open-label extension of the RECOVER study provided data on the long-term efficacy of this compound over 52 weeks. The results showed a sustained and dose-dependent reduction in PANSS total scores.
| Dosage | Mean Decrease in PANSS Total Score from Baseline to 52 Weeks |
| 15 mg | -15.2 |
| 30 mg | -18.6 |
| 50 mg | -20.8 |
Pooled data from this long-term study demonstrated a significant and sustained reduction in PANSS total scores (-18.6 points), as well as in positive (-5.2 points) and negative (-4.5 points) symptom subscales.
Experimental Protocols
A standardized comparison of clinical trial protocols is crucial for interpreting the presented efficacy data. The following sections outline the methodologies of the key trials cited.
This compound: RECOVER Phase 3 Trial
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, multicenter study.[3]
-
Patient Population: 411 patients with an acute exacerbation of schizophrenia.[3]
-
Inclusion Criteria: Patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia for 1-20 years, experiencing an acute episode with a baseline PANSS total score of 80-120 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.
-
Intervention: Patients were randomized to receive once-daily fixed doses of this compound (15 mg or 50 mg) or placebo.
-
Primary Endpoint: Change from baseline in PANSS total score at Day 28.
-
Secondary Endpoints: Changes in PANSS subscales, CGI-S, and Personal and Social Performance (PSP) scale.
Lumateperone: Phase 3 (Study 301)
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter, inpatient clinical trial.
-
Patient Population: 450 patients with an acute exacerbation of schizophrenia.
-
Intervention: Patients were randomized (1:1:1) to receive once-daily oral monotherapy of Lumateperone (28 mg or 42 mg) or placebo.
-
Primary Endpoint: Change from baseline in the PANSS total score at 4 weeks.
Cariprazine: Pooled Analysis of Phase 2/3 Trials
-
Study Design: Pooled analysis of three 6-week, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with an acute exacerbation of schizophrenia.
-
Intervention: Patients received flexible doses of Cariprazine (1.5–4.5 mg/day or 6–12 mg/day) or placebo.
-
Primary Endpoint: Change from baseline in PANSS total score at week 6.
Risperidone: RIS-USA-72
-
Study Design: A double-blind, parallel-group, multicenter study.
-
Patient Population: Schizophrenic patients with a total PANSS score between 80 and 120.
-
Intervention: Patients were treated with Risperidone 8 mg once daily, 4 mg once daily, or placebo.
Olanzapine: ENLIGHTEN-1 (Phase 3)
-
Study Design: A 4-week, randomized, double-blind, placebo- and olanzapine-controlled study.
-
Patient Population: Adults with schizophrenia experiencing an acute exacerbation.
-
Intervention: Patients were randomized (1:1:1) to a combination of olanzapine and samidorphan (OLZ/SAM), olanzapine monotherapy, or placebo.
-
Primary Endpoint: Change in PANSS total score from baseline to week 4.
Aripiprazole: Phase 3 Trial
-
Study Design: A 4-week, randomized, double-blind, placebo- and active-controlled trial.
-
Patient Population: 414 patients with acute schizophrenia.
-
Intervention: Patients were randomized to receive aripiprazole (15 mg/day or 30 mg/day), haloperidol, or placebo.
-
Primary Endpoint: Change in PANSS total score.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of comparative analysis, the following diagrams are provided.
References
Benchmarking Brilaroxazine's tolerability against other third-generation antipsychotics
A comparative analysis of Brilaroxazine against other third-generation antipsychotics showcases its potential for a more favorable side-effect profile, a critical factor in the long-term management of schizophrenia. This guide provides a detailed comparison of this compound's tolerability with that of Aripiprazole, Brexpiprazole, and Cariprazine, supported by data from pivotal clinical trials and an examination of their respective receptor binding profiles.
Tolerability Profile: A Quantitative Comparison
The tolerability of an antipsychotic is a key determinant of treatment adherence and, consequently, long-term efficacy. The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and other third-generation antipsychotics as reported in their respective short-term, placebo-controlled clinical trials in patients with acute schizophrenia.
| Adverse Event | This compound (RECOVER Trial) | Aripiprazole | Brexpiprazole | Cariprazine | Placebo (Typical Range) |
| Akathisia | <1% (50mg), 0% (15mg)[1][2] | 11.4%[3] | 4.4% - 7.2%[4] | 9% - 15%[5] | 2.2% - 4% |
| Weight Gain (≥7%) | No significant change | 16.8% | 8.8% - 9.0% | ~12% (long-term) | 4.4% - 7.0% |
| Somnolence | 1.6% (long-term) | >10% | 5.7% | ~14% (long-term) | - |
| Headache | 2.7% | 14.4% | 6.1% | 13% (long-term) | 16.3% |
| Insomnia | 4.0% | >10% | - | 14% (long-term) | - |
| Extrapyramidal Symptoms (EPS) | <1% | - | - | 15% - 19% | 8% |
Mechanism of Action: A Receptor-Level Perspective
The distinct tolerability profiles of these third-generation antipsychotics can be largely attributed to their unique receptor binding affinities. These drugs act as modulators of dopamine and serotonin pathways, but the subtle differences in their interaction with various receptors influence their side-effect profiles.
This compound is a serotonin-dopamine signaling modulator with a multifaceted mechanism of action. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Furthermore, it is an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. This broad receptor engagement is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, while its specific binding characteristics may underlie its favorable tolerability.
The following diagram illustrates the comparative receptor binding profiles of this compound and other third-generation antipsychotics. The affinity for each receptor is represented by the Ki value (in nM), with a lower Ki value indicating a higher binding affinity.
Caption: Comparative Receptor Binding Profiles of Third-Generation Antipsychotics.
Experimental Protocols: A Look at the Pivotal Trials
The tolerability data presented in this guide are derived from rigorous, well-controlled clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results. Below are the key aspects of the pivotal clinical trials for each of the compared antipsychotics.
This compound: The RECOVER Trial
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation.
-
Intervention: Patients were randomized to receive once-daily fixed doses of this compound (15 mg or 50 mg) or placebo for 28 days.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 4.
-
Secondary Endpoints: Included changes in Clinical Global Impression-Severity (CGI-S) score, PANSS subscales, and personal and social performance.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values, vital signs, and electrocardiograms (ECGs).
Aripiprazole: Pivotal Trials
-
Study Design: Multiple short-term (4-6 weeks), randomized, double-blind, placebo-controlled trials.
-
Patient Population: Hospitalized adult patients with an acute relapse of schizophrenia or schizoaffective disorder.
-
Intervention: Patients were randomized to receive a range of fixed doses of Aripiprazole or placebo. Some trials also included an active comparator like haloperidol or risperidone.
-
Primary Endpoint: Change from baseline in the PANSS total score.
-
Safety Assessments: Comprehensive monitoring of adverse events, including extrapyramidal symptoms (using scales like the Simpson-Angus Scale and Barnes Akathisia Rating Scale), weight, and metabolic parameters.
Brexpiprazole: The VECTOR and BEACON Trials
-
Study Design: Two similarly designed Phase 3, 6-week, randomized, double-blind, placebo-controlled studies.
-
Patient Population: Adults (18-65 years) with a diagnosis of schizophrenia experiencing an acute exacerbation.
-
Intervention: Patients were randomized to receive fixed doses of Brexpiprazole (e.g., 2 mg or 4 mg daily) or placebo.
-
Primary Endpoint: Change from baseline in PANSS total score at week 6.
-
Key Secondary Endpoint: Change from baseline in CGI-S score at week 6.
-
Safety Assessments: Evaluation of treatment-emergent adverse events, with a focus on akathisia, weight gain, and metabolic changes.
Cariprazine: Pivotal Trials
-
Study Design: Multiple 6-week, randomized, double-blind, placebo-controlled, multicenter Phase 2 and 3 trials.
-
Patient Population: Adult patients (18-60 years) with an acute exacerbation of schizophrenia.
-
Intervention: Patients were randomized to receive fixed or flexible doses of Cariprazine or placebo. Some studies included an active comparator.
-
Primary Endpoint: Change from baseline in PANSS total score at week 6.
-
Safety Assessments: Monitoring of adverse events, with particular attention to extrapyramidal symptoms, metabolic parameters, and cardiovascular measures.
The following diagram illustrates a generalized workflow for a typical pivotal clinical trial for a third-generation antipsychotic.
Caption: Generalized Workflow of a Pivotal Antipsychotic Clinical Trial.
References
- 1. Reviva Announces Positive Topline Results from Global Pivotal Phase 3 RECOVER Trial of this compound in Schizophrenia - BioSpace [biospace.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Aripiprazole once-monthly in the acute treatment of schizophrenia: findings from a 12-week, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Brexpiprazole for the Treatment of Acute Schizophrenia: A 6-Week Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Brilaroxazine
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Brilaroxazine (also known as RP5063 or oxaripiprazole), an investigational atypical antipsychotic. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is paramount to mitigate risks of accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in a laboratory setting. These requirements are based on a comprehensive risk assessment and are designed to provide maximum protection.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or gown made of a material resistant to chemical penetration. |
| Respiratory Protection | Suitable Respirator | A NIOSH-certified N95 or N100 respirator is recommended when handling the powder form or if there is a risk of aerosol generation. |
Data derived from the this compound Safety Data Sheet.[1]
Operational Plan: Safe Handling and Storage
Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Engineering Controls
-
Ventilation: All work with this compound powder or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Safety Stations: Easily accessible safety showers and eyewash stations are mandatory in all laboratories where this compound is handled.[1]
Handling Procedures
-
Avoid Contact: Minimize all direct contact with the compound. Avoid inhalation of dust or aerosols and contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this compound is used.
Storage
-
Container: Keep the container tightly sealed.
-
Temperature: Store the powdered form at -20°C and solutions in solvent at -80°C.
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to a fresh air environment immediately. Seek medical attention. |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil. Collect any spillage.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
This procedural diagram illustrates the necessary steps from preparation to cleanup for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
